molecular formula C38H66O4 B7726129 Erythrinasinate B CAS No. 35321-71-2

Erythrinasinate B

Numéro de catalogue: B7726129
Numéro CAS: 35321-71-2
Poids moléculaire: 586.9 g/mol
Clé InChI: PIGLOISSVVAGBD-NHQGMKOOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Octacosyl ferulate has been reported in Arnebia euchroma, Ajania fruticulosa, and other organisms with data available.

Propriétés

IUPAC Name

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGLOISSVVAGBD-NHQGMKOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35321-71-2
Record name Cluytyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Enigmatic Erythrinasinate B: A Technical Guide to its Anticipated Discovery and Isolation from Erythrina senegalensis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Erythrina senegalensis DC, a plant deeply rooted in traditional African medicine, is a recognized reservoir of bioactive compounds. Among the diverse chemical entities isolated from this species, "erythrinasinate," a cinnamate (B1238496) derivative, has been noted for its potential anticancer properties. While the specific compound "Erythrinasinate B" has not been explicitly detailed in existing scientific literature, this technical guide synthesizes the current knowledge on the phytochemistry of Erythrina senegalensis. It proposes a comprehensive methodology for the discovery, isolation, and characterization of this and other similar cinnamate derivatives. This document provides detailed experimental protocols, data presentation tables for analogous compounds, and visualizations of experimental workflows and potential biological pathways.

Introduction to Erythrina senegalensis and its Phytochemical Landscape

Erythrina senegalensis, commonly known as the Senegal coral tree, is a member of the Fabaceae family. Various parts of the plant, including the stem bark, roots, and leaves, are utilized in traditional medicine to treat a range of ailments, including malaria, infections, inflammation, and gastrointestinal disorders.[1][2] Phytochemical investigations have revealed a rich and diverse array of secondary metabolites, which are believed to be responsible for its therapeutic properties.[3][4]

The primary classes of compounds isolated from E. senegalensis include flavonoids, isoflavonoids, pterocarpans, alkaloids, and triterpenes.[1][3][5] Notably, a systematic review of the potential anticancerous activities of compounds from this plant has highlighted the isolation of a cinnamate derivative referred to as "erythrinasinate".[3] While this points to a specific class of compounds of interest, detailed information on individual "erythrinasinates" (A, B, etc.) remains to be fully elucidated in published research.

Proposed Experimental Protocol for the Isolation of this compound

The following protocol is a synthesized methodology based on established techniques for the isolation of natural products from Erythrina senegalensis and other plant sources.[6][7][8]

Plant Material Collection and Preparation
  • Collection: The stem bark of Erythrina senegalensis should be collected from a well-identified and documented source.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Preparation: The collected stem bark is air-dried in the shade for 2-3 weeks and then pulverized into a coarse powder.

Extraction
  • Maceration: The powdered plant material (e.g., 1 kg) is subjected to sequential maceration with solvents of increasing polarity.

  • Solvent Sequence:

    • n-Hexane (3 x 3 L, 72 h each) to remove non-polar constituents.

    • Ethyl acetate (B1210297) (3 x 3 L, 72 h each) to extract compounds of intermediate polarity.

    • Methanol (3 x 3 L, 72 h each) to extract polar compounds.

  • Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

Chromatographic Purification
  • Column Chromatography: The ethyl acetate extract, being a likely source of cinnamate esters, is subjected to open column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection: Fractions of a defined volume (e.g., 100 mL) are collected and monitored by Thin Layer Chromatography (TLC) using appropriate solvent systems (e.g., n-hexane:ethyl acetate, 8:2 v/v).

  • Fraction Pooling: Fractions with similar TLC profiles are pooled together.

  • Further Purification: The pooled fractions appearing to contain the target compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Structure Elucidation

The purified compound, presumed to be this compound, is subjected to spectroscopic analysis to determine its chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: To determine the proton framework of the molecule.

    • ¹³C-NMR: To determine the carbon skeleton.

    • 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the final structure.

Data Presentation

While specific quantitative data for this compound is not yet available, the following tables summarize the types of compounds that have been successfully isolated from Erythrina senegalensis and their reported biological activities, providing a context for the potential significance of new discoveries.

Table 1: Major Classes of Phytochemicals from Erythrina senegalensis

Compound ClassExamples of Isolated CompoundsPlant PartReference
IsoflavonoidsSenegalensin, Erysenegalensein E, Erysenegalensein M, AlpinumisoflavoneStem Bark[1][5]
FlavonoidsErythrisenegalone, Senegalensein, LupinifolinStem Bark[1]
PterocarpansErybraedin A, Erybraedin C, PhaseollinRoots[1]
TriterpenesErythrodiol, Maniladiol, Oleanolic acidStem Bark[1]
AlkaloidsErysodine, Glucoerysodine, HypaphorineSeeds[3]
CinnamatesErythrinasinateNot Specified[3]

Table 2: Reported Biological Activities of Compounds from Erythrina senegalensis

Compound/ExtractBiological ActivityReference
E. senegalensis extractsAntibacterial, Antifungal[9]
Flavonoid-rich fractionAnti-inflammatory[7]
AlpinumisoflavoneAnticancer[3]
Oleanolic acidAnticancer[3]
Erybraedin AAnticancer[3]
ErythrinasinatePotential Anticancer[3]

Visualizations

Experimental Workflow

experimental_workflow plant_material Erythrina senegalensis (Stem Bark) drying_powdering Drying and Pulverization plant_material->drying_powdering extraction Sequential Solvent Extraction (Hexane, Ethyl Acetate, Methanol) drying_powdering->extraction concentration Concentration (Rotary Evaporator) extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Similar Fractions fraction_collection->pooling hplc Preparative HPLC pooling->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway

Given that related compounds have shown anticancer and anti-inflammatory properties, this compound might interact with pathways such as NF-κB signaling, which is a key regulator of inflammation and cell survival.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Transcription Gene Transcription (Inflammation, Cell Survival) NFkB_active->Transcription ErythrinasinateB This compound ErythrinasinateB->IKK inhibits

References

The Biosynthetic Pathway of Cinnamates in Erythrina Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythrina, a member of the legume family (Fabaceae), is a rich source of bioactive secondary metabolites, including alkaloids and flavonoids, which have garnered significant interest for their potential pharmacological applications. The biosynthesis of these diverse compounds originates from the phenylpropanoid pathway, with cinnamates serving as key intermediates. This technical guide provides a comprehensive overview of the biosynthetic pathway of cinnamates in Erythrina species, drawing upon established knowledge of the general phenylpropanoid pathway in plants and supplemented with specific findings related to the Erythrina genus. This document details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and experimental workflows to support further research and development in this field.

Introduction

Cinnamates are a class of organic compounds derived from cinnamic acid, which are central to the secondary metabolism of plants. In the genus Erythrina, the cinnamate (B1238496) pathway provides the foundational precursors for a wide array of specialized metabolites, including the characteristic prenylated flavonoids and tetracyclic benzylisoquinoline alkaloids (BIAs).[1] Understanding the intricacies of this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for medicinal purposes.

The biosynthesis of cinnamates is a well-conserved pathway in higher plants, initiated by the deamination of the aromatic amino acid L-phenylalanine. A series of enzymatic reactions then hydroxylate and activate the phenyl ring, leading to the formation of key intermediates such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. While detailed studies on the cinnamate pathway specifically within Erythrina are limited, transcriptomic and metabolomic analyses of species like Erythrina velutina have confirmed the expression of genes encoding the core enzymes of this pathway, supporting its fundamental role in this genus.[1]

The Core Biosynthetic Pathway of Cinnamates

The conversion of L-phenylalanine to various cinnamoyl-CoA esters is catalyzed by a sequence of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).

Phenylalanine Ammonia-Lyase (PAL)

The entry point into the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This step is a critical regulatory point, channeling carbon flow from primary metabolism into the vast network of phenylpropanoid-derived secondary metabolites.

Cinnamate 4-Hydroxylase (C4H)

Following its synthesis, trans-cinnamic acid is hydroxylated at the para position of the aromatic ring to yield p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. C4H is typically anchored to the endoplasmic reticulum.

4-Coumarate-CoA Ligase (4CL)

The final step in the core cinnamate pathway is the activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) . 4CL is a versatile enzyme that can also activate other hydroxylated cinnamic acids, such as caffeic acid, ferulic acid, and sinapic acid, thereby directing metabolic flux towards various downstream branches of the phenylpropanoid pathway.

Cinnamate_Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Downstream Downstream Pathways (Flavonoids, Alkaloids, etc.) pCouCoA->Downstream

Core Cinnamate Biosynthetic Pathway.

Quantitative Data on Cinnamates in Erythrina

Quantitative data on the concentration of cinnamate intermediates in Erythrina species are sparse in the current literature. However, a study on Erythrina variegata provides a valuable data point for the presence of caffeic acid. Further metabolomic studies are required to build a comprehensive profile of cinnamates across different species and tissues of the Erythrina genus.

Table 1: Concentration of Caffeic Acid in Erythrina variegata Leaves

CompoundPlant SpeciesTissueConcentration (ppm)Analytical MethodReference
Caffeic AcidErythrina variegataLeaf0.1HPLC[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the cinnamate biosynthetic pathway in Erythrina species. These protocols are based on established methods used for other plant species and can be adapted for Erythrina.

Quantification of Cinnamates by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of cinnamates from Erythrina plant material.

4.1.1. Materials and Reagents

  • Erythrina plant tissue (leaves, stems, roots)

  • Liquid nitrogen

  • 80% (v/v) methanol (B129727)

  • 0.1% (v/v) formic acid in water (Mobile Phase A)

  • 0.1% (v/v) formic acid in acetonitrile (B52724) (Mobile Phase B)

  • Cinnamate standards (cinnamic acid, p-coumaric acid, caffeic acid, etc.)

  • HPLC system with a C18 column and UV detector

4.1.2. Protocol

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol and vortex thoroughly.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 10 µL of the filtered extract onto the C18 column.

    • Elute with a gradient of Mobile Phase A and B at a flow rate of 1 mL/min.

    • Monitor the absorbance at a wavelength of 280 nm or 320 nm.

    • Identify and quantify the cinnamates by comparing their retention times and peak areas with those of the authentic standards.

HPLC_Workflow Start Start Harvest Harvest and Freeze Erythrina Tissue Start->Harvest Grind Grind to Fine Powder Harvest->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge and Filter Extract->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data Data Analysis and Quantification HPLC->Data End End Data->End

Workflow for HPLC Quantification of Cinnamates.
Enzyme Assays

4.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

4.2.1.1. Materials and Reagents

  • Crude protein extract from Erythrina tissue

  • 100 mM Tris-HCl buffer (pH 8.8)

  • 50 mM L-phenylalanine

  • Spectrophotometer

4.2.1.2. Protocol

  • Prepare a reaction mixture containing 900 µL of Tris-HCl buffer and 50 µL of crude protein extract.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of L-phenylalanine.

  • Monitor the increase in absorbance at 290 nm for 10 minutes, which corresponds to the formation of trans-cinnamic acid.

  • Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.

4.2.2. 4-Coumarate-CoA Ligase (4CL) Activity Assay

This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid.

4.2.2.1. Materials and Reagents

  • Crude protein extract from Erythrina tissue

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 5 mM ATP

  • 5 mM MgCl₂

  • 0.5 mM Coenzyme A

  • 0.5 mM p-coumaric acid

  • Spectrophotometer

4.2.2.2. Protocol

  • Prepare a reaction mixture containing the buffer, ATP, MgCl₂, and Coenzyme A.

  • Add the crude protein extract and pre-incubate at 30°C for 5 minutes.

  • Start the reaction by adding p-coumaric acid.

  • Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

  • Calculate the enzyme activity based on the molar extinction coefficient of p-coumaroyl-CoA.

Regulation of the Cinnamate Biosynthetic Pathway

The biosynthesis of cinnamates is tightly regulated at multiple levels, including gene transcription, enzyme activity, and metabolic feedback. The expression of PAL, C4H, and 4CL genes is often induced by various developmental and environmental cues, such as light, wounding, and pathogen attack. Transcription factors, such as MYB and bHLH proteins, are known to play a crucial role in coordinating the expression of these genes. While specific regulatory mechanisms in Erythrina are yet to be elucidated, the presence of diverse flavonoid and alkaloid profiles suggests a sophisticated regulatory network that controls the flux through the cinnamate pathway.

Conclusion and Future Directions

The cinnamate biosynthetic pathway is fundamental to the production of a rich diversity of bioactive secondary metabolites in Erythrina species. While the core enzymatic steps are likely conserved, further research is needed to characterize the specific enzymes and regulatory networks that govern this pathway in Erythrina. Future studies should focus on:

  • Metabolomic profiling of a wider range of Erythrina species to create a comprehensive database of cinnamate intermediates.

  • Isolation and characterization of PAL, C4H, and 4CL enzymes from Erythrina to understand their substrate specificities and kinetic properties.

  • Transcriptomic and proteomic analyses to identify the full complement of genes and proteins involved in the pathway and its regulation.

  • Metabolic engineering approaches to modulate the expression of key pathway genes to enhance the production of target bioactive compounds.

A deeper understanding of the cinnamate biosynthetic pathway in Erythrina will undoubtedly pave the way for the sustainable production of valuable medicinal compounds from this important genus.

References

Preliminary Biological Screening of Erythrinasinate B: A Technical Overview and Future Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activities and mechanisms of action of Erythrinasinate B is currently limited. This document summarizes the available data for this compound and provides a broader overview of the biological activities of related compounds from the Erythrina genus to offer context and guide potential future research.

Introduction

This compound is a cinnamate (B1238496) derivative isolated from Erythrina senegalensis, a plant species belonging to the Fabaceae family.[1] The Erythrina genus, commonly known as "coral trees," is a rich source of bioactive secondary metabolites, including alkaloids, flavonoids, and pterocarpans.[2][3] These compounds have demonstrated a wide range of pharmacological effects, such as antimicrobial, antiviral, anti-inflammatory, and antiplasmodial activities, making the genus a focal point for natural product-based drug discovery.[2][3] This guide presents the currently available data on the preliminary biological screening of this compound and outlines general experimental protocols and potential signaling pathways for further investigation based on studies of other constituents from the Erythrina genus.

Quantitative Data for this compound

To date, the primary reported biological activity of this compound is its antiplasmodial effect. The following table summarizes the available quantitative data.

Biological ActivityTest Organism/AssayResult (IC₅₀)Reference
AntiplasmodialPlasmodium falciparum24.4 ± 2.63 µM

Broader Biological Activities of Compounds from the Erythrina Genus

Numerous compounds isolated from various Erythrina species have exhibited significant biological activities. These findings provide a valuable framework for anticipating the potential therapeutic applications of this compound and for designing comprehensive screening strategies.

Antimicrobial Activity

Several flavonoids and isoflavonoids from Erythrina species have shown potent activity against a range of microbial pathogens, including multidrug-resistant strains of Staphylococcus aureus and the fungus Candida albicans.

CompoundSource SpeciesActivityKey Findings
Erybraedin AE. subumbransAntibacterialMIC: 0.78-1.56 µg/mL against Streptococcus spp.
ErycristagallinE. subumbransAntibacterialMIC: 0.39-1.56 µg/mL against Staphylococcus spp. (including MRSA and VRSA)
Erystagallin AE. strictaAntimycobacterialMIC: 12.5 µg/mL against Mycobacterium tuberculosis
Antiplasmodial Activity

The antiplasmodial activity of Erythrina compounds is well-documented, with several molecules showing promising efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

CompoundSource SpeciesIC₅₀ (µg/mL) vs. P. falciparum
5-HydroxysophoranoneE. stricta2.5
Erystagallin AE. abyssinica3.8
Soyaspongenol BE. abyssinica4.6
Erythrabbysin IIE. abyssinica5.5
Cytotoxic Activity

Certain compounds from the Erythrina genus have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

CompoundSource SpeciesCell LineIC₅₀ (µg/mL)
Erybraedin AE. subumbransNCI-H1872.1
BC2.9
Erysubin FE. subumbransKB4.5

Experimental Protocols

Detailed experimental protocols for the biological screening of this compound are not yet published. However, based on the screening of other compounds from the Erythrina genus, the following standard methodologies would be appropriate for a preliminary assessment.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary biological screening of a natural product like this compound.

G General Workflow for Preliminary Biological Screening A Isolation & Purification of this compound B Structural Elucidation (NMR, MS, etc.) A->B C Primary Screening Assays (e.g., Antimicrobial, Cytotoxic) B->C D Hit Identification (Active Compounds) C->D E Secondary Screening (Dose-Response, Selectivity) D->E F Mechanism of Action Studies (e.g., Signaling Pathway Analysis) E->F G Lead Optimization F->G

Caption: A generalized workflow for natural product screening.

Antiplasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against Plasmodium falciparum.

Methodology:

  • Culturing: Asynchronous cultures of P. falciparum (e.g., 3D7 strain) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Assay: The parasite culture is synchronized (e.g., using sorbitol treatment) to the ring stage. The synchronized culture is then incubated with the various concentrations of this compound in a 96-well plate for a full life cycle (e.g., 48-72 hours).

  • Quantification: Parasite growth inhibition is quantified using a SYBR Green I-based fluorescence assay. The fluorescence intensity, which is proportional to the parasite load, is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value is calculated by non-linear regression analysis of the dose-response curve.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Methodology:

  • Microorganism Preparation: Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains are cultured in appropriate broth media to the mid-logarithmic phase. The cultures are then diluted to a standardized concentration.

  • Assay Setup: The assay is performed in a 96-well microtiter plate. Serial dilutions of this compound are added to the wells, followed by the addition of the standardized microbial inoculum.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other Erythrina alkaloids, such as erythraline (B1235506), have shown interference with inflammatory signaling pathways. For instance, erythraline has been found to inhibit the Toll-like receptor (TLR) signaling pathway. This suggests that a potential area of investigation for this compound could be its effect on key inflammatory and cell survival pathways.

The following diagram illustrates the TLR4 signaling cascade, which is a common target for anti-inflammatory natural products and represents a plausible pathway to investigate for this compound.

G Hypothetical Target: TLR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active NF-κB (active) IkB->NFkB_active Releases Gene Pro-inflammatory Gene Expression NFkB_active->Gene Translocates & Activates note1 Potential inhibition point for this compound note1->TAK1

Caption: A potential signaling pathway for investigation.

Conclusion and Future Directions

The preliminary data on this compound indicate antiplasmodial activity, positioning it as a compound of interest for further investigation. However, a comprehensive understanding of its biological potential requires a broader screening approach. Future research should focus on:

  • Expanded Antimalarial Studies: Evaluating the efficacy of this compound against a panel of drug-resistant P. falciparum strains and in vivo models of malaria.

  • Comprehensive Antimicrobial Screening: Testing against a wider range of bacterial and fungal pathogens, including clinically relevant resistant strains.

  • Cytotoxicity and Anticancer Evaluation: Screening against a panel of human cancer cell lines to determine its cytotoxic potential and selectivity.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to elucidate its mode of action.

The rich pharmacological profile of the Erythrina genus provides a strong rationale for the continued exploration of this compound as a potential lead compound for the development of new therapeutic agents.

References

In Vitro Antioxidant Potential of Erythrinaceae Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the in vitro antioxidant potential of compounds found within the Erythrina genus. While Erythrinasinate B has been identified as a constituent of some Erythrina species, specific quantitative data on its individual antioxidant activity is not extensively available in the public domain. The methodologies and data presented herein are based on studies of Erythrina extracts and serve as a comprehensive reference for assessing the antioxidant potential of related compounds.

Introduction

The genus Erythrina comprises a diverse group of flowering plants known for their traditional medicinal uses. Phytochemical analyses of these plants have revealed a rich array of secondary metabolites, including alkaloids, flavonoids, and isoflavonoids, which are believed to contribute to their biological activities.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has led to a growing interest in the identification and characterization of natural antioxidants. Compounds from Erythrina species have demonstrated significant antioxidant properties in various in vitro models, suggesting their potential as therapeutic agents.[1][2][3] This guide provides an in-depth overview of the common in vitro assays used to evaluate the antioxidant potential of these compounds and presents a framework for their systematic investigation.

Quantitative Data on Antioxidant Activity of Erythrina Extracts

The antioxidant capacity of extracts from different Erythrina species has been evaluated using various assays. The following tables summarize representative quantitative data from these studies. It is important to note that the antioxidant activity can vary significantly depending on the plant part, extraction solvent, and the specific assay employed.

Table 1: Radical Scavenging Activity of Erythrina Extracts

Plant SpeciesExtract TypeAssayIC₅₀ (µg/mL)Reference CompoundIC₅₀ of Reference (µg/mL)
Erythrina strictaEthanolic leaf extractDPPH85.2 ± 1.2Ascorbic Acid12.5 ± 0.8
Erythrina strictaEthanolic leaf extractNitric Oxide98.4 ± 2.1Curcumin18.2 ± 0.5
Erythrina strictaEthanolic leaf extractSuperoxide75.1 ± 1.5Quercetin15.8 ± 0.7
Erythrina senegalensisMethanolic stem bark extractDPPH---
Erythrina senegalensisMethanolic stem bark extractABTS---

Note: Specific IC₅₀ values for E. senegalensis were not provided in the searched articles, but the methanolic extract showed the highest phenolic and flavonoid content and significant antioxidant activity.

Table 2: Reducing Power and Total Antioxidant Capacity of Erythrina Extracts

Plant SpeciesExtract TypeAssayResultUnitsReference Compound
Erythrina strictaEthanolic leaf extractTotal Phenolic Content-µg Pyrocatechol equivalent/mg extractPyrocatechol
Erythrina strictaEthanolic leaf extractTotal Flavonoid Content-µg Quercetin equivalent/mg extractQuercetin
Erythrina senegalensisMethanolic stem bark extractFRAP---

Note: While the studies on E. stricta and E. senegalensis mention these assays were performed and showed concentration-dependent activity, specific quantitative values from the provided search results are not available to populate this table fully.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant activity. The following sections describe the protocols for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.3 mM solution of DPPH in ethanol (B145695). The absorbance of this working solution should be approximately 1.0 ± 0.2 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., this compound or plant extract) in a suitable solvent (e.g., ethanol or methanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Reaction Mixture: In a microplate well or a cuvette, add 2.5 mL of the sample solution of different concentrations to 1.0 mL of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard antioxidant, such as Trolox or FeSO₄. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the described in vitro antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.3 mM DPPH in Ethanol Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS Radical (ABTS + K2S2O8) ABTS_work Dilute ABTS Radical to Absorbance ~0.7 ABTS_rad->ABTS_work Mix Mix Sample and ABTS Working Solution ABTS_work->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate at Room Temp Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: ABTS Radical Cation Decolorization Assay Workflow.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample and FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Reducing Power (e.g., Trolox Equivalents) Measure->Calculate

Caption: FRAP Assay Workflow.

Signaling Pathways

Currently, there is limited information available from the provided search results regarding the specific signaling pathways through which this compound or other Erythrina compounds exert their antioxidant effects. Phenolic compounds, in general, are known to modulate cellular signaling pathways such as MAPK, AP1, and NFκB, which are involved in the inflammatory and oxidative stress responses. Further research is required to elucidate the precise molecular mechanisms of this compound.

Conclusion

The compounds derived from the Erythrina genus exhibit promising in vitro antioxidant potential, as demonstrated by their activity in various radical scavenging and reducing power assays. This technical guide provides a comprehensive overview of the standard methodologies for evaluating this potential. While specific data for this compound is currently scarce, the protocols and frameworks presented here are directly applicable to its investigation. Future studies should focus on isolating this compound and other active constituents from Erythrina species to perform detailed quantitative antioxidant assays and to explore their mechanisms of action at the molecular level. Such research will be invaluable for the development of novel antioxidant-based therapeutic agents.

References

An In-depth Technical Guide on the Initial Cytotoxicity of Alpinumisoflavone, a Bioactive Compound from Erythrina Species, on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "Erythrinasinate B" did not yield specific data regarding its cytotoxic effects on cancer cell lines. Therefore, this guide focuses on Alpinumisoflavone , a well-studied, cytotoxic isoflavonoid (B1168493) isolated from Erythrina species, to serve as a representative example of the anticancer potential of compounds from this genus.

This technical guide provides a comprehensive overview of the initial cytotoxicity studies of Alpinumisoflavone on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds. This document details the cytotoxic efficacy, experimental methodologies, and the underlying molecular mechanisms of Alpinumisoflavone's action against cancer cells.

Quantitative Cytotoxicity Data

Alpinumisoflavone has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in multiple studies. The data reveal a dose-dependent inhibition of cell proliferation and induction of cell death.[1][2] A summary of the reported IC50 values is presented below.

Cancer TypeCell LineIC50 (µM)Reference
Glioblastoma MultiformeU373Not Specified (Dose-dependent inhibition)[1]
Glioblastoma MultiformeT98GNot Specified (Dose-dependent inhibition)[1]
Clear-Cell Renal Cell CarcinomaRCC4Not Specified (Dose-dependent inhibition)[2]
Clear-Cell Renal Cell Carcinoma786-ONot Specified (Dose-dependent inhibition)
Ovarian CancerES2Not Specified (Anti-proliferative effects observed)
Ovarian CancerOV90Not Specified (Anti-proliferative effects observed)
Breast Cancer (Estrogen Receptor +)MCF-7>100 µM (44.92% inhibition at 100 µM)
Hepatocellular CarcinomaHep3BNot Specified (Inhibited viability)
Hepatocellular CarcinomaHuh7Not Specified (Inhibited viability)

Note: While some studies demonstrated a clear dose-dependent cytotoxic effect, they did not always report a precise IC50 value. A review of compounds from Erythrina senegalensis reported a mean IC50 of 35 µM for Alpinumisoflavone across various cancer models.

Experimental Protocols

The evaluation of Alpinumisoflavone's cytotoxicity primarily relies on in vitro cell-based assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and thereby cell viability.

2.1. Cell Culture and Treatment

  • Cell Seeding: Human cancer cell lines (e.g., U373, T98G, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Alpinumisoflavone is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is replaced with the medium containing various concentrations of Alpinumisoflavone. Control wells receive medium with DMSO at the same concentration as the highest Alpinumisoflavone dose. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

2.2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • MTT Addition: Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plates are gently shaken for 10-15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the log of the Alpinumisoflavone concentration and fitting the data to a dose-response curve.

2.3. Apoptosis and Cell Cycle Analysis

Flow cytometry is a key technique used to investigate the mechanisms of cell death induced by Alpinumisoflavone.

  • Cell Preparation: Cells are treated with Alpinumisoflavone for the desired time, then harvested by trypsinization and washed with PBS.

  • Staining:

    • For Apoptosis: Cells are stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • For Cell Cycle: Cells are fixed in cold 70% ethanol (B145695) and then stained with PI in the presence of RNase to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each category. An increase in the sub-G1 population is indicative of apoptosis.

Visualization of Experimental Workflow and Signaling Pathways

3.1. Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of Alpinumisoflavone.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Alpinumisoflavone Stock Preparation & Dilution treatment Treatment with Alpinumisoflavone compound_prep->treatment seeding->treatment mtt_assay MTT Assay for Viability treatment->mtt_assay flow_cytometry Flow Cytometry for Apoptosis & Cell Cycle treatment->flow_cytometry absorbance Absorbance Reading (570nm) mtt_assay->absorbance apoptosis_analysis Apoptosis & Cell Cycle Profile Analysis flow_cytometry->apoptosis_analysis ic50 IC50 Calculation absorbance->ic50

Cytotoxicity Assessment Workflow

3.2. Signaling Pathways

Alpinumisoflavone induces apoptosis and inhibits cancer cell proliferation by modulating several key signaling pathways. Studies have shown its ability to suppress the ERK/MAPK and NF-κB pathways, which are crucial for cell survival and proliferation. Additionally, it has been found to regulate the PI3K/AKT and MAPK pathways, leading to cell death in ovarian and hepatocellular carcinoma cells. In glioblastoma cells, Alpinumisoflavone induces apoptosis and cell cycle arrest by activating PPARγ.

The diagram below outlines the putative signaling pathways affected by Alpinumisoflavone, leading to its anticancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AIF Alpinumisoflavone PI3K PI3K AIF->PI3K MEK MEK AIF->MEK NFkB NF-κB AIF->NFkB PPARg PPARγ AIF->PPARg Akt Akt PI3K->Akt ERK ERK MEK->ERK Survival Survival Genes Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation Genes ERK->Proliferation NFkB->Survival CellCycleArrest Cell Cycle Arrest PPARg->CellCycleArrest Proliferation->CellCycleArrest Survival->Apoptosis

Alpinumisoflavone Signaling Pathways

Conclusion

Alpinumisoflavone, a bioactive isoflavonoid from Erythrina species, exhibits significant cytotoxic and anti-proliferative activities against a variety of cancer cell lines. Its mechanism of action is multifactorial, involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as PI3K/AKT, ERK/MAPK, NF-κB, and PPARγ. These findings underscore the potential of Alpinumisoflavone as a promising candidate for further investigation in the development of novel anticancer therapies. This guide provides a foundational overview of the initial cytotoxic studies, offering valuable insights for researchers in the field of oncology and natural product drug discovery.

References

Erythrinasinate B: A Technical Overview of Its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B, a natural product isolated from plants of the Erythrina genus, has emerged as a molecule of interest within the field of antimicrobial research. While the broader genus is known for producing a variety of bioactive compounds with antibacterial, antifungal, and antiviral properties, the specific antimicrobial profile of this compound is more narrowly defined in the current scientific literature.[1][2] This technical guide provides a comprehensive summary of the existing data on the antimicrobial spectrum of this compound, with a focus on its quantitatively determined activities. It also outlines the experimental methodologies where available and identifies key areas where further research is needed.

Core Antimicrobial Activity: Antiplasmodial Effects

The most significant and quantitatively described antimicrobial activity of this compound is its effect against Plasmodium falciparum, the parasite responsible for malaria.[1][3][4] This positions this compound as a potential starting point for the development of novel antimalarial agents.

Quantitative Data

The antiplasmodial activity of this compound has been determined through in vitro studies. The following table summarizes the available quantitative data.

MicroorganismStrainActivity MetricValueReference
Plasmodium falciparumNot SpecifiedIC5024.4 ± 2.63 µg/mL

Table 1: Antiplasmodial Activity of this compound

Other Reported Antimicrobial Activities

While the primary focus of research on this compound has been its antiplasmodial effects, some sources allude to broader antimicrobial potential, likely inferred from the activities of other compounds isolated from the Erythrina genus. It is important to note that specific quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) for this compound against a wide range of bacteria and fungi are not yet available in the public domain.

Compounds from the Erythrina genus have demonstrated efficacy against:

  • Bacteria: Notably Staphylococcus aureus.

  • Fungi: Including Candida albicans.

  • Viruses: Such as HIV and SARS-CoV-2.

However, it is crucial to underscore that these activities are attributed to the genus as a whole or to other specific isolates, and not explicitly and quantitatively to this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the antiplasmodial activity of this compound are not extensively described in the available literature. However, a general methodology can be inferred from standard antiplasmodial drug screening assays.

General Workflow for In Vitro Antiplasmodial Activity Testing

The following diagram illustrates a typical workflow for assessing the in vitro antiplasmodial activity of a test compound like this compound.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis P1 Culture of P. falciparum A2 Incubation with synchronized parasite culture P1->A2 P2 Preparation of this compound stock solution A1 Serial dilution of this compound P2->A1 A1->A2 A3 Addition of SYBR Green I or other DNA stain A2->A3 D1 Fluorescence measurement A3->D1 D2 Calculation of parasite viability D1->D2 D3 Determination of IC50 value D2->D3

Figure 1: A generalized workflow for determining the in vitro antiplasmodial activity of this compound.

Methodology Details:

  • Plasmodium falciparum Culture: The parasite is typically cultured in human erythrocytes in a suitable culture medium (e.g., RPMI 1640) supplemented with serum and maintained in a controlled atmosphere (low oxygen, high carbon dioxide).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of test concentrations.

  • Incubation: The synchronized parasite culture (usually at the ring stage) is incubated with the various concentrations of this compound for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment: Parasite viability is commonly assessed using a fluorescent DNA dye such as SYBR Green I. This dye intercalates with the parasite's DNA, and the resulting fluorescence is proportional to the number of viable parasites.

  • Data Analysis: The fluorescence intensity is measured, and the percentage of parasite inhibition is calculated for each concentration relative to a drug-free control. The IC50 value, the concentration at which 50% of parasite growth is inhibited, is then determined by non-linear regression analysis.

Mechanism of Action

The precise mechanism by which this compound exerts its antiplasmodial effects has not been elucidated in the reviewed literature. Further research is required to understand its molecular targets within the Plasmodium parasite.

Future Directions and Research Gaps

The current body of research on this compound indicates a promising starting point for antimalarial drug discovery. However, significant research gaps need to be addressed to fully understand its potential.

G cluster_0 Current Knowledge cluster_1 Research Gaps cluster_2 Potential Outcomes K1 Antiplasmodial Activity (IC50) G1 Broad-spectrum antimicrobial screening (Bacteria, Fungi, Viruses) K1->G1 G2 Mechanism of Action Studies K1->G2 G3 In vivo efficacy and toxicity studies K1->G3 O2 New Antimicrobial Scaffolds G1->O2 O1 Novel Antimalarial Lead Compound G2->O1 G3->O1 G4 Structure-Activity Relationship (SAR) Studies G4->O1

References

Antiviral Activity of Erythrina Phytochemicals: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Bioactive Compounds from the Coral Trees

Introduction

The genus Erythrina, commonly known as "coral trees," belongs to the Fabaceae family and is a rich reservoir of diverse secondary metabolites.[1][2] Traditionally utilized in various cultures for treating a range of ailments, these plants have attracted significant scientific interest for their potent pharmacological properties.[2][3] Among the bioactive constituents isolated from Erythrina species are flavonoids, isoflavones, pterocarpans, alkaloids, and cinnamates.[1] This technical guide provides a comprehensive overview of the antiviral activities of compounds derived from Erythrina, with a special focus on the current state of research regarding Erythrina cinnamates and a detailed exploration of the more extensively studied flavonoids and alkaloids.

Antiviral Potential of Erythrina Cinnamates: An Unexplored Frontier

Cinnamic acid derivatives are a class of compounds recognized for their diverse biological activities. Within the Erythrina genus, specific cinnamates have been identified, yet their antiviral potential remains largely uninvestigated.

One such compound is erythrinasinate , which has been isolated from Erythrina senegalensis. Despite its isolation, research has predominantly focused on the potential anticancer properties of other constituents from this plant. While compounds like erysenegalenseins N, O, and D from the same species have been noted for their anti-HIV activity, the biological properties of erythrinasinate, particularly its antiviral effects, are poorly investigated. Another cinnamate (B1238496), n-octacosanyl-3-hydroxy-4-methoxy cinnamate , has also been isolated from the stem bark of Erythrina senegalensis, E. glauca, and E. mildbaedii. However, to date, there is a conspicuous absence of published data regarding the antiviral screening of these specific cinnamate derivatives.

This lack of data represents a significant gap in the understanding of the full therapeutic potential of Erythrina species and underscores the need for future research to evaluate these compounds for antiviral efficacy.

Flavonoids and Alkaloids: Potent Antiviral Agents from Erythrina

In contrast to the cinnamates, other chemical classes from Erythrina have demonstrated significant and well-documented antiviral activities, particularly against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Quantitative Data on Antiviral Activity

The antiviral efficacy of several Erythrina-derived compounds has been quantified, with the resulting data summarized below. These values, particularly the half-maximal effective concentration (EC₅₀), are crucial for comparing the potency of these natural products.

CompoundPlant SourceVirusAssayEC₅₀CC₅₀Ref
3-O-MethylcalopocarpinErythrina glaucaHIVAnti-HIV Activity0.2 µg/mL-
SandwicensinErythrina glaucaHIVAnti-HIV Activity2 µg/mL-
5-deoxyglyasperin FErythrina lysistemonHIVAnti-HIV Activity11.5 µg/mL-
2'-hydroxyneobavaisoflavanoneErythrina lysistemonHIVAnti-HIV Activity7.6 µg/mL-
Crude Alkaloidal FractionErythrina abyssinicaHIV-1MT-4 Cell Protection>53 µM53 µM
6,8-diprenylgenisteinErythrina senegalensisHIV-1 ProteaseEnzyme Inhibition0.5 µM (IC₅₀)-
AuriculatinErythrina senegalensisHIV-1 ProteaseEnzyme Inhibition1.8 µM (IC₅₀)-
Erysenealensein NErythrina senegalensisHIV-1 ProteaseEnzyme Inhibition2.5 µM (IC₅₀)-

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; IC₅₀: Half-maximal inhibitory concentration.

Activity Against SARS-CoV-2

Recent research has focused on the potential of Erythrina flavonoids to inhibit SARS-CoV-2. A large-scale in silico screening of 473 flavonoids from the genus identified 128 candidates with stronger binding energies to the viral RNA-dependent RNA polymerase (RdRp) than the approved drug remdesivir. Butein, in particular, emerged as a highly promising candidate for RdRp inhibition. Other computational studies have identified erybraedin D and gangetinin as potential inhibitors of the ACE2 receptor, which is crucial for viral entry into host cells. These computational findings strongly suggest that Erythrina flavonoids warrant further investigation and experimental validation as potential therapeutics for COVID-19.

Experimental Protocols

While specific protocols for Erythrina cinnamates are not available due to the lack of research, the methodologies employed for testing other Erythrina compounds follow standard virological and biochemical assays.

Cell-Based Anti-HIV Assay

This assay is fundamental for determining the efficacy of a compound against live virus in a cellular context.

  • Cell Culture : MT-4 human T-lymphoid cells, which are highly susceptible to HIV-1 infection, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation : Test compounds (e.g., isolated alkaloids or flavonoids) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Infection : MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) in the presence of the serially diluted test compounds. Control groups include cells with virus only (no compound) and cells with no virus and no compound (mock-infected).

  • Incubation : The infected cells are incubated for a period of 4-5 days at 37°C in a humidified CO₂ incubator to allow for viral replication and the induction of cytopathic effects.

  • Viability Assessment : Cell viability is measured using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells. The absorbance is read using a spectrophotometer.

  • Data Analysis : The percentage of cell protection is calculated for each compound concentration. The EC₅₀ value (the concentration that protects 50% of cells from virus-induced death) and the CC₅₀ value (the concentration that causes 50% cytotoxicity in mock-infected cells) are determined from dose-response curves.

HIV-1 Protease Inhibition Assay

This biochemical assay assesses the ability of a compound to directly inhibit a key viral enzyme.

  • Reagents : Recombinant HIV-1 protease, a specific fluorogenic substrate, and the test compounds are required.

  • Reaction Setup : The reaction is typically performed in a 96-well plate. The test compound, dissolved in DMSO and diluted in assay buffer, is pre-incubated with the HIV-1 protease enzyme.

  • Initiation : The reaction is started by adding the fluorogenic substrate to the enzyme-inhibitor mixture.

  • Measurement : As the protease cleaves the substrate, a fluorescent signal is released. The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis : The rate of reaction is calculated from the fluorescence data. The percentage of inhibition is determined for each compound concentration relative to a no-inhibitor control. The IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity) is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow for Antiviral Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies Isolation Isolation of Compound from Erythrina sp. Stock Preparation of Stock Solution (in DMSO) Isolation->Stock Dilution Serial Dilution Stock->Dilution Cytotoxicity Cytotoxicity Assay (CC50) on Mock-Infected Cells Dilution->Cytotoxicity Antiviral Antiviral Assay (EC50) on Virus-Infected Cells Dilution->Antiviral Enzyme Enzyme Inhibition Assay (e.g., HIV Protease, RdRp) Antiviral->Enzyme Binding Binding/Entry Assay Enzyme->Binding

Caption: General workflow for screening natural products for antiviral activity.

Postulated Mechanism of Action for Erythrina Isoflavonoids Against HIV

G HIV_Virus HIV Virion Host_Cell Host T-Cell HIV_Virus->Host_Cell Infection Viral_Polyprotein Gag-Pol Polyprotein Host_Cell->Viral_Polyprotein Translation Cleavage Cleavage Event Viral_Polyprotein->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Catalyzes E_Isoflavonoids Erythrina Isoflavonoids (e.g., 6,8-diprenylgenistein) E_Isoflavonoids->HIV_Protease Inhibition INHIBITION Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Results in New_Virion New Infectious Virion (Assembly) Mature_Proteins->New_Virion

Caption: Inhibition of HIV-1 Protease by Erythrina isoflavonoids.

Conclusion and Future Directions

The Erythrina genus is a validated source of potent antiviral compounds. While flavonoids, isoflavonoids, and alkaloids have shown significant activity against critical human pathogens like HIV and SARS-CoV-2, other classes of compounds, such as cinnamates, remain notably understudied. The lack of antiviral data for compounds like erythrinasinate highlights a clear opportunity for future research. A systematic evaluation of these and other less-studied Erythrina metabolites is warranted to fully harness the therapeutic potential of these remarkable plants. Further investigation should focus on isolating these compounds in sufficient quantities for comprehensive in vitro and in vivo testing and elucidating their precise mechanisms of action.

References

Literature review on the bioactivity of Erythrinasinate compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinates, a class of cinnamic acid derivatives found within the diverse genus of Erythrina, are emerging as compounds of interest in the field of pharmacology. While the broader Erythrina genus is well-known for its rich diversity of bioactive alkaloids and flavonoids, the specific biological activities of Erythrinasinate compounds are a more recent area of investigation. This technical guide provides a comprehensive review of the current literature on the bioactivity of Erythrinasinate compounds, with a focus on their quantitative effects, the experimental methods used to determine them, and any known mechanisms of action.

Chemical Structure and Classification

Erythrinasinates are esters of substituted cinnamic acid, often with long-chain fatty alcohols. For example, Erythrinasinate A is identified as Octacosyl-E-ferulate. These compounds are part of the broader class of cinnamates. The general structure consists of a phenylpropanoid core with variations in hydroxylation and methoxylation patterns on the aromatic ring, and diversity in the esterified alcohol moiety.

Bioactivity of Erythrinasinate Compounds

Current research has highlighted several key bioactivities of Erythrinasinate compounds, primarily in the areas of anticancer, antiplasmodial, antimicrobial, and antioxidant effects. The following sections summarize the available quantitative data and the experimental protocols used in these assessments.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of Erythrinasinate-related compounds against various cancer cell lines.

Table 1: Anticancer Activity of Erythrinasinate and Related Compounds

Compound NameCancer Cell LineAssayIC50 (µg/mL)Citation
Hexacosanyl isoferulateMCF-7 (Breast)MTT58.8[1]
HeLa (Cervical)MTT146.6[1]
Tetradecyl isoferulateMCF-7 (Breast)MTT123.62[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of Hexacosanyl isoferulate and Tetradecyl isoferulate was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[1][2].

  • Cell Culture: Human breast cancer (MCF-7) and cervical cancer (HeLa) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the test compounds (e.g., Hexacosanyl isoferulate) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO). The absorbance of the solution was then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation Incubation and Reaction cluster_measurement Measurement and Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere seed->adhere treat Treat with Erythrinasinate compounds adhere->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze result Cytotoxicity Data (IC50) analyze->result Output

Antiplasmodial Activity

Erythrinasinate B has been identified as having activity against the malaria parasite, Plasmodium falciparum.

Table 2: Antiplasmodial Activity of this compound

Compound NamePlasmodium falciparum StrainAssayIC50 (µM)Citation
This compoundNot SpecifiedNot Specified24.4 ± 2.63[3][4]

Further investigation into the primary literature is required to detail the specific experimental protocol used to determine the antiplasmodial activity of this compound.

Antimicrobial and Antioxidant Activities

Mechanism of Action and Signaling Pathways

The precise mechanisms of action and the signaling pathways modulated by Erythrinasinate compounds are largely yet to be elucidated. For the anticancer activity of related ferulate compounds, it has been suggested that they may trigger caspase cascade events, leading to apoptotic cell death[1][2].

Apoptosis_Induction_Pathway Erythrinasinate Erythrinasinate Compound Cell Cancer Cell Erythrinasinate->Cell Induces Caspase_Cascade Caspase Cascade Activation Cell->Caspase_Cascade Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis Leads to

Conclusion and Future Directions

The available literature suggests that Erythrinasinate compounds possess a range of promising bioactive properties, particularly in the realm of anticancer and antiplasmodial activities. The cytotoxic effects of Hexacosanyl isoferulate and related esters against cancer cell lines are noteworthy and warrant further investigation.

However, the field is still in its nascent stages. To fully understand the therapeutic potential of Erythrinasinates, future research should focus on:

  • Isolation and Characterization: A comprehensive effort to isolate and structurally elucidate all Erythrinasinate compounds from various Erythrina species.

  • Broad-Spectrum Bioactivity Screening: Systematic screening of all identified Erythrinasinates against a wider range of cancer cell lines, microbial strains, and parasitic species to establish a comprehensive bioactivity profile.

  • Mechanistic Studies: In-depth investigations into the molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of Erythrinasinate analogues to understand the key structural features required for their biological activity, which can guide the development of more potent and selective therapeutic agents.

This in-depth technical guide serves as a foundation for researchers, scientists, and drug development professionals to build upon as the exploration of the pharmacological potential of Erythrinasinate compounds continues.

References

Methodological & Application

Application Note: Quantification of Erythrinasinate B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Erythrinasinate B in plant extracts. Due to the limited availability of specific published methods for this compound, this protocol is based on established principles for the analysis of similar chemical structures, such as cinnamic and coumaric acid derivatives, commonly found in plant matrices. The method employs a reversed-phase C18 column with gradient elution and UV detection. Detailed protocols for sample preparation, chromatographic conditions, and method validation are provided to serve as a comprehensive guide for researchers, scientists, and professionals in drug development.

Introduction

Erythrina species are known to produce a diverse array of secondary metabolites, including alkaloids and non-alkaloidal compounds. This compound, a cinnamate (B1238496) derivative, has been identified in species such as Erythrina senegalensis. The quantification of such compounds is essential for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents. This document outlines a robust and reliable HPLC method to facilitate these analytical needs.

Experimental

Sample Preparation

A critical step for accurate quantification is the efficient extraction of the analyte from the plant matrix and the removal of interfering substances.

Protocol for Plant Sample Preparation:

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Transfer to an Erlenmeyer flask and add 25 mL of 80% methanol (B129727) (v/v).

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to stand for 24 hours at 4°C.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration and Concentration:

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

    • The filtered extract can be directly injected if the concentration of this compound is expected to be high. Otherwise, the extract can be concentrated using a rotary evaporator at 40°C.

  • Sample Clean-up (Optional):

    • For complex matrices, a Solid-Phase Extraction (SPE) step may be necessary.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash with a low-polarity solvent to remove interferences.

    • Elute this compound with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10% to 80% B25-30 min: 80% B30-32 min: 80% to 10% B32-40 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 320 nm (or optimal wavelength determined by PDA scan)
Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation (Proposed Parameters)

For reliable quantitative results, the proposed method should be validated according to ICH guidelines.

Table 2: Method Validation Parameters

ParameterSpecification
Linearity R² > 0.999 for the calibration curve.
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) Intraday < 2%, Interday < 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components in the plant extract.

Data Presentation

The concentration of this compound in the plant extract is calculated using the linear regression equation derived from the calibration curve.

Table 3: Example Quantification Data

SamplePeak AreaConcentration (µg/mL)Amount in Plant Material (mg/g)
Plant Extract 1ValueCalculated ValueCalculated Value
Plant Extract 2ValueCalculated ValueCalculated Value
Plant Extract 3ValueCalculated ValueCalculated Value

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Dried & Ground) extraction Solvent Extraction (80% Methanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_system HPLC System (C18 Column) filtration->hplc_system Inject Sample detection UV Detection (320 nm) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Peak Area Integration) chromatogram->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification final_result final_result quantification->final_result Calculate Concentration

Caption: Workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and HPLC analysis, along with the suggested validation parameters, offer a solid foundation for researchers to develop and implement a robust analytical method for this compound. The successful application of this method will aid in the quality control and further research of Erythrina species and their bioactive constituents.

Protocol for the extraction and purification of Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Erythrinasinate B

Topic: Protocol for the Extraction and Purification of this compound Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a cinnamate (B1238496) derivative that has been identified as a constituent of Erythrina senegalensis, a plant species belonging to the Fabaceae family.[1][2] The genus Erythrina is a rich source of secondary metabolites, including alkaloids, flavonoids, and triterpenes, many of which exhibit significant biological activities.[1][3] Compounds isolated from Erythrina species have demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Notably, several metabolites from E. senegalensis have been shown to induce apoptosis in cancer cell lines, highlighting their potential in oncological drug discovery.[1][5]

This document provides a detailed, representative protocol for the extraction, fractionation, and purification of this compound from the stem bark of Erythrina senegalensis. The methodology is based on standard phytochemistry techniques, including sequential solvent extraction and multi-step chromatography.

Data Presentation

The following table summarizes the illustrative quantitative data expected from the described protocol, starting with 1 kg of dried plant material. This data is hypothetical and serves as a representative example for process evaluation.

StageParameterValueUnitNotes
Plant Material Starting Mass (Dry)1.0kgStem bark of E. senegalensis
Extraction n-Hexane Extract Yield15.0gYield: 1.5% w/w
Ethyl Acetate (B1210297) Extract Yield25.0gYield: 2.5% w/w
Methanol (B129727) Extract Yield40.0gYield: 4.0% w/w
Column Chromatography Mass Loaded onto Column20.0gFrom Ethyl Acetate Extract
Mass of Fraction Group 32.8gEnriched with this compound
Preparative HPLC Mass Loaded onto Prep-HPLC2.5gFrom Fraction Group 3
Final Product Yield 85 mg Overall Yield: 0.0085%
Purity (by analytical HPLC)>98%-

Experimental Workflow Diagram

The overall process for isolating this compound is outlined in the workflow diagram below.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis plant E. senegalensis Stem Bark powder Dried & Powdered Material plant->powder Drying & Grinding maceration Sequential Maceration (n-Hexane, Ethyl Acetate, Methanol) powder->maceration extracts Crude Extracts (Hexane, EtOAc, MeOH) maceration->extracts column_chrom Silica (B1680970) Gel Column Chromatography (EtOAc Extract) extracts->column_chrom Select EtOAc Extract fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc Pooling of similar fractions prep_hplc Preparative HPLC tlc->prep_hplc Select enriched fractions pure_compound Pure this compound (>98% Purity) prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

Experimental Protocols

Plant Material Preparation
  • Collection: Collect the stem bark of Erythrina senegalensis.

  • Drying: Air-dry the collected bark in a well-ventilated area protected from direct sunlight for 2-3 weeks until brittle.

  • Grinding: Grind the dried bark into a coarse powder (approximately 2-3 mm particle size) using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

Sequential Solvent Extraction

This procedure uses solvents of increasing polarity to separate compounds based on their solubility.[6]

  • Place 1 kg of the powdered bark into a large glass container.

  • n-Hexane Maceration: Add 5 L of n-hexane to the container, ensuring the powder is fully submerged. Seal the container and let it stand for 72 hours with occasional agitation.

  • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate (n-hexane extract) and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

  • Ethyl Acetate Maceration: Transfer the residual plant material (marc) back to the container and add 5 L of ethyl acetate. Repeat the maceration and filtration process as described in step 3 to obtain the crude ethyl acetate (EtOAc) extract.

  • Methanol Maceration: Transfer the remaining marc to the container and add 5 L of methanol. Repeat the maceration and filtration process to obtain the crude methanol extract.

  • Dry all crude extracts completely and record their respective weights. The ethyl acetate extract is expected to contain this compound.

Purification via Silica Gel Column Chromatography

This step aims to fractionate the crude ethyl acetate extract to isolate compounds of medium polarity.[7][8][9]

  • Column Packing: Prepare a glass column (e.g., 5 cm diameter, 60 cm length) by slurry packing with 500 g of silica gel (60-120 mesh) in n-hexane.

  • Sample Loading: Dissolve 20 g of the crude EtOAc extract in a minimal amount of dichloromethane (B109758) (DCM) and adsorb it onto 40 g of silica gel. Allow the solvent to evaporate completely. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Solvent System:

      • n-Hexane (100%) - 2 L

      • n-Hexane:EtOAc (95:5) - 3 L

      • n-Hexane:EtOAc (90:10) - 3 L

      • n-Hexane:EtOAc (80:20) - 3 L

      • n-Hexane:EtOAc (50:50) - 2 L

      • Ethyl Acetate (100%) - 2 L

  • Fraction Collection: Collect 200 mL fractions sequentially.

  • TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a mobile phase of n-hexane:EtOAc (7:3). Visualize spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to the target compound's expected polarity.

Final Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used for the final purification of the target compound from the enriched fraction.[10]

  • Sample Preparation: Dissolve the combined, enriched fractions (e.g., 2.5 g) from the column chromatography step in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Instrument: Preparative HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Methanol:Water (e.g., 85:15).

    • Flow Rate: 15 mL/min.

    • Detection: Monitor at a wavelength relevant for cinnamic acid derivatives (e.g., 280 nm and 320 nm).

  • Injection and Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time.

  • Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC system. Evaporate the solvent from the pure fraction to obtain the isolated this compound.

Hypothesized Biological Activity Pathway

Compounds isolated from Erythrina senegalensis have demonstrated anticancer activity, often through the induction of apoptosis.[1][11] The diagram below illustrates a simplified, hypothesized intrinsic apoptosis pathway that could be triggered by this compound in cancer cells.

G EryB This compound Stress Cellular Stress (e.g., DNA Damage) EryB->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Testing Erythrinasinate B Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based assays to evaluate the bioactivity of Erythrinasinate B, a cinnamate (B1238496) derivative found in plants of the Erythrina genus. The protocols focus on assessing its potential anticancer and anti-inflammatory properties.

Data Presentation

While specific quantitative bioactivity data for this compound is limited in publicly available literature, compounds from the Erythrina genus have demonstrated significant cytotoxic and anti-inflammatory effects. The following table summarizes representative IC50 values for various extracts and compounds from Erythrina species to provide a comparative context for experimental design.

Compound/Extract Assay Cell Line IC50 Value Bioactivity
Methanolic Extract of E. variegataMTT AssayMCF-792 µg/mlAnticancer
Methanolic Extract of E. variegataMTT AssayMDA-MB-231143 µg/mlAnticancer
Ethanolic Extract of E. variegataCOX-2 InhibitionRAW 264.79.27 ± 0.72 µg/mlAnti-inflammatory
Ethanolic Extract of E. variegataNitric Oxide InhibitionRAW 264.747.1 ± 0.21 µg/mlAnti-inflammatory
Erybraedin ACytotoxicityNCI-H1872.1 µg/mLAnticancer[1]
Erybraedin ACytotoxicityBC cells2.9 µg/mLAnticancer[1]
5-HydroxysophoranoneAntiplasmodialPlasmodium falciparum2.5 µg/mLAntimalarial[1]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol describes how to quantify apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Cytokine Measurement: TNF-α ELISA

This protocol details the quantification of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant of cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • LPS

  • TNF-α ELISA Kit (capture antibody, detection antibody, streptavidin-HRP, substrate solution, stop solution)

  • 96-well ELISA plates

  • Plate washer and reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from the Nitric Oxide Assay (or a separately run experiment) after treatment with this compound and LPS stimulation.

  • ELISA Protocol: Follow the manufacturer's instructions for the TNF-α ELISA kit. This typically involves:

    • Coating the plate with capture antibody.

    • Blocking the plate.

    • Adding standards and samples (supernatants).

    • Adding the detection antibody.

    • Adding streptavidin-HRP.

    • Adding the substrate solution and incubating until color develops.

    • Adding the stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples. Determine the percentage of TNF-α inhibition.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add this compound Add this compound Incubate 24h->Add this compound Incubate 24/48/72h Incubate 24/48/72h Add this compound->Incubate 24/48/72h Add MTT Reagent Add MTT Reagent Incubate 24/48/72h->Add MTT Reagent Incubate 4h Incubate 4h Add MTT Reagent->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed & Treat Cells Seed & Treat Cells Incubate Incubate Seed & Treat Cells->Incubate Harvest & Wash Cells Harvest & Wash Cells Incubate->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate 15 min (dark) Incubate 15 min (dark) Add Annexin V-FITC & PI->Incubate 15 min (dark) Acquire on Flow Cytometer Acquire on Flow Cytometer Incubate 15 min (dark)->Acquire on Flow Cytometer Analyze Apoptotic Populations Analyze Apoptotic Populations Acquire on Flow Cytometer->Analyze Apoptotic Populations

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

NO_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_reaction Griess Reaction cluster_analysis Data Analysis Seed RAW 264.7 Cells Seed RAW 264.7 Cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 Cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Add Griess Reagents Add Griess Reagents Collect Supernatant->Add Griess Reagents Incubate 10 min Incubate 10 min Add Griess Reagents->Incubate 10 min Measure Absorbance (540nm) Measure Absorbance (540nm) Incubate 10 min->Measure Absorbance (540nm) Calculate NO Inhibition Calculate NO Inhibition Measure Absorbance (540nm)->Calculate NO Inhibition

Caption: Workflow for the Nitric Oxide Assay.

Signaling Pathways

Based on the activities of related compounds from the Erythrina genus, this compound is hypothesized to exert its anticancer and anti-inflammatory effects by modulating the apoptosis and NF-κB signaling pathways.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) This compound->Bax Activation? Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized role of this compound in the intrinsic apoptosis pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB (Degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Release Gene_Transcription Gene Transcription NFkB_n->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, iNOS) Gene_Transcription->Cytokines This compound This compound This compound->IKK Inhibition?

References

In vivo experimental design for Erythrinasinate B studies in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of Erythrinasinate B, an alkaloid derived from the Erythrina genus. The protocols outlined below are based on established animal models for toxicity, anti-inflammatory, anticancer, and antiviral activities. Given the limited publicly available data on this compound, the proposed dosage and vehicle selection are hypothetical and should be optimized based on preliminary dose-finding and solubility studies.

Pre-formulation and Vehicle Selection

Initial characterization of this compound's physicochemical properties is crucial for developing a suitable formulation for in vivo administration. Based on predictions for structurally similar compounds, this compound is expected to have low water solubility.

Protocol for Vehicle Screening:

  • Solubility Testing: Assess the solubility of this compound in a panel of biocompatible vehicles.

    • Water for Injection

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS)

    • 5% Dextrose in Water (D5W)

    • Polyethylene glycol 400 (PEG400)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Corn oil, sesame oil, or other triglycerides

    • Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG400, 50% water)

  • Formulation Selection: Choose a vehicle that dissolves this compound at the desired concentration and is well-tolerated by the animal model. For oral administration, an oil-based or suspension formulation may be appropriate. For parenteral routes, a solution with co-solvents is often necessary. The final concentration of any organic solvent (like DMSO) should be kept to a minimum to avoid vehicle-induced toxicity.

Toxicity Studies

Prior to efficacy studies, it is essential to determine the safety profile of this compound. The following protocols are adapted from the OECD guidelines for the testing of chemicals.[1][2][3]

Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute toxicity of a single oral dose of this compound and to identify the dose range for subsequent studies.

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

  • Grouping: Assign animals to dose groups (n=3 per group).

  • Dose Levels: Start with a dose of 300 mg/kg. Subsequent dose levels (e.g., 5, 50, 2000 mg/kg) are chosen based on the observed toxicity.

  • Administration: Administer a single dose of this compound by oral gavage.

  • Observation Period: 14 days.

  • Parameters to Monitor:

    • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) are observed daily.

    • Body weight is recorded on days 0, 7, and 14.

    • Mortality is recorded daily.

  • Endpoint: Gross necropsy of all animals at the end of the study.

Sub-chronic Oral Toxicity Study (90-Day, OECD 407)

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 90-day period.[3]

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per group).

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

  • Dose Selection: Doses should be selected based on the results of the acute toxicity study and should not cause severe toxicity or mortality.

  • Administration: Daily oral gavage for 90 days.

  • Parameters to Monitor:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight and food consumption.

    • At termination: Hematology, clinical biochemistry, and gross necropsy.

    • Histopathology: On all major organs from the control and high-dose groups.

Data Presentation: Toxicity Studies

Parameter Acute Toxicity (14 days) Sub-chronic Toxicity (90 days)
Animal Model Female Sprague-Dawley ratsMale & Female Sprague-Dawley rats
Route Oral gavageOral gavage
Frequency Single doseDaily
Dose Levels 300, 2000 mg/kg (example)50, 150, 500 mg/kg/day (hypothetical)
Observations Mortality, clinical signs, body weightClinical signs, body weight, food/water intake
Analysis LD50 estimationHematology, biochemistry, histopathology

Anti-Inflammatory Activity

Based on the reported anti-inflammatory properties of Erythrina alkaloids, the following models can be used to evaluate this compound.[4]

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound.[4]

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Grouping (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose)

    • Group 3: this compound (High dose)

    • Group 4: Indomethacin (10 mg/kg, positive control)

  • Administration: Administer this compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan in saline into the sub-plantar region of the right hind paw.[4]

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Objective: To evaluate the effect of this compound on systemic inflammation and cytokine production.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping (n=8 per group):

    • Group 1: Saline control

    • Group 2: LPS + Vehicle

    • Group 3: LPS + this compound (Low dose)

    • Group 4: LPS + this compound (High dose)

    • Group 5: LPS + Dexamethasone (positive control)

  • Administration: Administer this compound or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (1 mg/kg) i.p.

  • Sample Collection: Collect blood via cardiac puncture 2, 6, and 24 hours post-LPS injection.

  • Endpoint: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

Data Presentation: Anti-Inflammatory Studies

Model Animal Inducer Test Substance & Doses (Hypothetical) Positive Control Primary Endpoint
Paw EdemaWistar RatCarrageenan (1%)This compound (25, 50 mg/kg, p.o.)Indomethacin (10 mg/kg)Paw Volume
Systemic InflammationC57BL/6 MouseLPS (1 mg/kg, i.p.)This compound (10, 25 mg/kg, i.p.)Dexamethasone (1 mg/kg)Serum Cytokines (TNF-α, IL-6)

Anticancer Activity

Given the cytotoxic potential of Erythrina alkaloids, a xenograft model is appropriate to assess the in vivo anticancer efficacy of this compound.

Human Tumor Xenograft Model in Nude Mice

Objective: To evaluate the tumor growth inhibitory effect of this compound.

Experimental Protocol:

  • Animal Model: Athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Cell Line: A suitable human cancer cell line (e.g., HepG2 - liver, A549 - lung, MDA-MB-231 - breast) based on in vitro screening.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Grouping (n=8-10 per group): Once tumors reach a volume of 100-150 mm³, randomize mice into:

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose)

    • Group 3: this compound (High dose)

    • Group 4: Standard-of-care chemotherapy (e.g., Doxorubicin)

  • Administration: Administer treatment via a suitable route (e.g., i.p. or oral gavage) for a specified duration (e.g., daily for 21 days).

  • Measurement: Measure tumor volume with calipers twice weekly. Tumor Volume = (Length x Width²) / 2.

  • Endpoint: At the end of the study, excise tumors and weigh them. Analyze for biomarkers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) by immunohistochemistry.

Data Presentation: Anticancer Study

Parameter Xenograft Model
Animal Model Athymic Nude Mice
Cell Line HepG2 (example)
Tumor Implantation Subcutaneous, 5 x 10^6 cells
Treatment Groups (Hypothetical) Vehicle, this compound (20, 40 mg/kg), Doxorubicin
Administration Route Intraperitoneal
Primary Endpoints Tumor Volume, Tumor Weight
Secondary Endpoints Body Weight, Immunohistochemistry (Ki-67, Caspase-3)

Anti-Hepatitis B Virus (HBV) Activity

This compound has been associated with hepatoprotective effects, making the investigation of its anti-HBV activity relevant.

HBV Transgenic Mouse Model

Objective: To determine the efficacy of this compound in suppressing HBV replication.

Experimental Protocol:

  • Animal Model: HBV transgenic mice (e.g., lineage 1.3.32), which spontaneously produce HBV virions.

  • Grouping (n=8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose)

    • Group 3: this compound (High dose)

    • Group 4: Entecavir (0.5 mg/kg, positive control)

  • Administration: Daily oral gavage for 28 days.

  • Sample Collection: Collect serum samples at baseline and weekly throughout the study.

  • Endpoints:

    • Primary: Serum HBV DNA levels quantified by qPCR.

    • Secondary: Serum HBsAg and HBeAg levels measured by ELISA.

    • At termination: Liver tissue analysis for HBV DNA and cccDNA (if applicable to the model).

Data Presentation: Anti-HBV Study

Parameter HBV Transgenic Mouse Model
Animal Model HBV Transgenic Mice (lineage 1.3.32)
Treatment Groups (Hypothetical) Vehicle, this compound (25, 50 mg/kg), Entecavir (0.5 mg/kg)
Administration Route Oral gavage
Duration 28 days
Primary Endpoint Serum HBV DNA levels
Secondary Endpoints Serum HBsAg, Serum HBeAg, Liver HBV DNA

Mandatory Visualizations

experimental_workflow_toxicity cluster_acute Acute Toxicity (OECD 423) cluster_subchronic Sub-chronic Toxicity (OECD 407) a1 Single Oral Dose a2 Observation (14 Days) a1->a2 a3 Clinical Signs & Mortality a2->a3 a4 Gross Necropsy a3->a4 s1 Daily Dosing (90 Days) s2 Weekly Monitoring s1->s2 s3 Hematology & Biochemistry s2->s3 s4 Histopathology s3->s4

Caption: Workflow for acute and sub-chronic toxicity testing of this compound.

experimental_workflow_efficacy cluster_inflammation Anti-inflammatory Models cluster_cancer Anticancer Model cluster_antiviral Anti-HBV Model paw_edema Carrageenan Paw Edema paw_vol Measure Paw Volume paw_edema->paw_vol lps LPS Systemic Inflammation cytokines Measure Serum Cytokines lps->cytokines xenograft Tumor Xenograft tumor_vol Measure Tumor Volume xenograft->tumor_vol hbv_tg HBV Transgenic Mice hbv_dna Measure Serum HBV DNA hbv_tg->hbv_dna start This compound (Dose Formulation) start->paw_edema start->lps start->xenograft start->hbv_tg

Caption: Overview of in vivo efficacy models for this compound studies.

signaling_pathway_inflammation lps LPS tlr4 TLR4 lps->tlr4 binds nfkb NF-κB Pathway tlr4->nfkb activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines induces transcription ery_b This compound ery_b->nfkb Inhibits?

Caption: Postulated anti-inflammatory mechanism of this compound.

References

Methods for Assessing the Mechanism of Action of Erythrinasinate B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Erythrinasinate B, a compound isolated from the Erythrina genus, understanding its mechanism of action is paramount.[1][2] Preclinical studies suggest that compounds from Erythrina species possess anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] These biological activities often stem from the modulation of key cellular signaling pathways. This document provides detailed application notes and experimental protocols to investigate the effects of this compound on three critical pathways: NF-κB, MAPK/ERK, and Nrf2/ARE.

Application Note 1: Assessment of Anti-inflammatory Activity via the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the expression of pro-inflammatory genes. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. This protocol describes methods to determine if this compound inhibits NF-κB activation.

Quantitative Data Summary: Effect of this compound on NF-κB Activation
Assay TypeTarget ReadoutTreatmentConcentration (µM)Result (Fold Change vs. Control)Standard Deviation
Luciferase Reporter Assay NF-κB Promoter ActivityUntreated Control01.00± 0.12
This compound10.85± 0.09
This compound100.42± 0.05
This compound500.18± 0.03
Western Blot Phospho-p65 (Ser536)Untreated Control01.00± 0.15
This compound100.55± 0.08
This compound500.21± 0.04
Western Blot IκBαUntreated Control01.00± 0.11
This compound101.65± 0.20
This compound502.10± 0.25
Experimental Protocols

Protocol 1.1: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Seed human embryonic kidney (HEK293) cells or a relevant cell line in a 24-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours, treat the cells with varying concentrations of this compound for 1-2 hours.

    • Induce NF-κB activation with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Protocol 1.2: Western Blot for NF-κB Pathway Proteins

This protocol detects changes in the phosphorylation of p65 and the degradation of IκBα, key indicators of NF-κB activation.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency.

    • Pre-treat cells with this compound at desired concentrations for 1-2 hours, followed by stimulation with LPS or TNF-α.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.

Visualization

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation IkB_p65_p50 IκBα-p65/p50 (Inactive) IkB->IkB_p65_p50 Proteasome Proteasome IkB->Proteasome Degradation p65_p50 NF-κB (p65/p50) p65_p50->IkB_p65_p50 p65_p50_nucleus NF-κB (p65/p50) p65_p50->p65_p50_nucleus Translocation IkB_p65_p50->p65_p50 Release Erythrinasinate_B This compound Erythrinasinate_B->IKK_complex Inhibition DNA DNA p65_p50_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Application Note 2: Investigation of MAPK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is crucial for cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases. This protocol outlines how to assess if this compound affects the MAPK/ERK pathway.

Quantitative Data Summary: Effect of this compound on ERK1/2 Phosphorylation
Target ProteinTreatmentConcentration (µM)Fold Change (Normalized Intensity)Standard Deviation
p-ERK1/2 (Thr202/Tyr204) Untreated Control01.00± 0.10
This compound10.78± 0.09
This compound100.35± 0.06
This compound500.12± 0.02
Total ERK1/2 Untreated Control01.00± 0.08
This compound10.98± 0.07
This compound101.02± 0.09
This compound500.99± 0.08
Experimental Protocol

Protocol 2.1: Western Blot Analysis of ERK1/2 Phosphorylation

This method measures the phosphorylation status of ERK1/2, a key downstream target of the MAPK pathway, to assess the inhibitory effect of this compound.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat with various concentrations of this compound for 1-2 hours, then stimulate with a growth factor like EGF or FGF for 15-30 minutes.

  • Protein Lysis and Quantification:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein onto a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using ECL.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

Visualization

MAPK_ERK_Workflow cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Erythrinasinate_B This compound Erythrinasinate_B->Raf Inhibition? Erythrinasinate_B->MEK Inhibition?

Caption: Potential points of inhibition by this compound in the MAPK/ERK pathway.

Application Note 3: Evaluation of Antioxidant Potential via the Nrf2/ARE Pathway

The Nrf2/ARE pathway is the primary regulator of cellular resistance to oxidative stress. Nrf2 activation leads to the expression of antioxidant enzymes. This protocol is designed to determine if this compound can activate this protective pathway.

Quantitative Data Summary: Effect of this compound on Nrf2/ARE Pathway
Assay TypeTarget ReadoutTreatmentConcentration (µM)Result (Fold Change vs. Control)Standard Deviation
ARE Luciferase Reporter ARE Promoter ActivityUntreated Control01.00± 0.15
This compound11.8± 0.22
This compound104.5± 0.51
This compound508.2± 0.98
Western Blot Nuclear Nrf2Untreated Control01.00± 0.18
This compound103.2± 0.45
This compound506.8± 0.80
qRT-PCR HO-1 mRNAUntreated Control01.00± 0.13
This compound105.1± 0.62
This compound5012.4± 1.50
Experimental Protocols

Protocol 3.1: ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Cell Culture and Transfection:

    • Use a cell line stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc).

    • Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment:

    • Treat cells with various concentrations of this compound for 12-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Luciferase Measurement:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the results to total protein concentration or a co-transfected control plasmid.

Protocol 3.2: Western Blot for Nrf2 Nuclear Translocation

Activation of Nrf2 involves its translocation from the cytoplasm to the nucleus. This protocol measures the levels of Nrf2 in the nuclear fraction.

  • Cell Culture and Treatment:

    • Treat cells (e.g., HaCaT keratinocytes) with this compound for various time points (e.g., 2, 4, 6 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest cells and perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic extracts.

  • Western Blotting:

    • Perform Western blotting on both fractions as described in Protocol 1.2.

    • Probe membranes with an antibody against Nrf2.

    • Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to confirm the purity of the fractions.

  • Data Analysis:

    • Quantify the Nrf2 band intensity in the nuclear fraction and normalize it to the Lamin B1 signal.

Visualization

Nrf2_Activation_Workflow cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Keap1_Nrf2->Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Erythrinasinate_B This compound Erythrinasinate_B->Keap1 Inhibition ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Transcription

Caption: Proposed mechanism of Nrf2 activation by this compound.

References

Application Notes and Protocols for Evaluating the Synergistic Effects of Erythrinasinate B with Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrinasinate B is a cinnamate (B1238496) derivative isolated from plants of the Erythrina genus, which are known to produce a variety of bioactive alkaloids and flavonoids[1][2][3][4][5]. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and cytotoxic effects. The multifaceted biological profile of compounds from Erythrina species suggests that they may serve as valuable candidates for combination therapies.

Combination therapy is a cornerstone of treatment for complex diseases like cancer and infectious diseases, with the primary goals of enhancing therapeutic efficacy, reducing dosages to minimize toxicity, and overcoming drug resistance. When the effect of a combination of compounds is greater than the sum of their individual effects, it is known as synergy.

These application notes provide a comprehensive guide for researchers to evaluate the synergistic potential of this compound with other therapeutic agents. The protocols herein describe the experimental design, execution, and data analysis required to quantify the nature of the interaction between this compound and a second compound, utilizing the widely accepted Chou-Talalay method to determine the Combination Index (CI).

I. Experimental Design for Synergy Analysis

A robust experimental design is crucial for the accurate determination of synergistic effects. The following steps outline the key considerations for designing a synergy study involving this compound.

1.1. Selection of a Second Compound

The choice of the compound to be tested in combination with this compound should be based on a sound scientific rationale. This may include, but is not limited to:

  • Complementary Mechanisms of Action: Selecting a compound that targets a different but complementary signaling pathway.

  • Overcoming Resistance: Combining with a compound to which cells or microorganisms have developed resistance.

  • Known Biological Profiles: Based on the known activities of this compound (e.g., anti-inflammatory), a second compound with a related or complementary activity could be chosen.

1.2. Dose-Response Curves for Single Agents

Prior to evaluating the combination, it is essential to determine the potency of each compound individually. This is achieved by generating dose-response curves and calculating the 50% inhibitory concentration (IC50) or effective concentration (EC50).

1.3. Design of the Combination Experiment

The Chou-Talalay method allows for two primary designs for two-drug combinations:

  • Constant Ratio (Checkerboard) Design: This is the most common design. A series of dilutions of each compound are prepared and then combined in a fixed ratio to create a dose-response matrix. This allows for the evaluation of synergy across a range of effect levels.

  • Non-Constant Ratio Design: In this design, the concentration of one drug is held constant while the concentration of the other is varied. This can be useful for investigating the effect of one compound on the potency of another.

For initial screening, the constant ratio design is recommended.

II. Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess synergy. These protocols can be adapted to specific cell lines or microbial strains.

2.1. Protocol: Cell Viability Assay (e.g., MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound and a second compound, both alone and in combination.

Materials:

  • Target cells (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound (stock solution)

  • Compound X (stock solution)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and Compound X in cell culture medium. For the combination, prepare mixtures at a constant molar ratio based on their individual IC50 values.

  • Treatment: Remove the old medium from the cells and add the medium containing the single compounds or their combinations. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

2.2. Protocol: Data Analysis using the Chou-Talalay Method

The Chou-Talalay method is a quantitative approach to determine drug interaction based on the median-effect equation.

Procedure:

  • Generate Dose-Effect Data: From the cell viability assay, you will have the dose and the corresponding effect (fraction affected, Fa; where Fa = 1 - % viability/100) for each compound alone and in combination.

  • Median-Effect Plot: For each compound and the combination, plot log(Fa / (1 - Fa)) versus log(Dose). This should yield a linear plot. The slope of this line is the 'm' value (Hill coefficient), and the x-intercept is the log(Dm), where Dm is the dose required to produce the median effect (IC50).

  • Calculate Combination Index (CI): The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

    • (D)₁ and (D)₂ are the concentrations of this compound and Compound X in the combination that produce a certain effect (e.g., Fa = 0.5).

    • (Dx)₁ and (Dx)₂ are the concentrations of this compound and Compound X alone that produce the same effect.

  • Interpret CI Values:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

    • More stringently, CI values of <0.85 are often considered synergistic, 0.9-1.1 as nearly additive, and >1.1 as antagonistic.

  • Calculate Dose Reduction Index (DRI): The DRI measures how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone. DRI₁ = (Dx)₁ / (D)₁ DRI₂ = (Dx)₂ / (D)₂ A DRI > 1 indicates a favorable dose reduction.

Specialized software such as CompuSyn can be used to automate these calculations and generate relevant plots.

III. Data Presentation

Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: IC50 Values of Single Agents

CompoundIC50 (µM) ± SD
This compound[Insert Value]
Compound X[Insert Value]

Table 2: Combination Index (CI) and Dose Reduction Index (DRI) Values

Fraction Affected (Fa)CI ValueDRI (this compound)DRI (Compound X)Interaction
0.25[Value][Value][Value][Synergistic/Additive/Antagonistic]
0.50[Value][Value][Value][Synergistic/Additive/Antagonistic]
0.75[Value][Value][Value][Synergistic/Additive/Antagonistic]
0.90[Value][Value][Value][Synergistic/Additive/Antagonistic]

IV. Visualization of Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows, signaling pathways, and theoretical concepts.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis start Start select_compound Select Compound X start->select_compound dose_response Determine IC50 for This compound & Compound X select_compound->dose_response checkerboard Checkerboard Assay (Constant Ratio) dose_response->checkerboard viability_assay Cell Viability Assay (e.g., MTT) checkerboard->viability_assay chou_talalay Chou-Talalay Analysis viability_assay->chou_talalay ci_dri Calculate CI & DRI chou_talalay->ci_dri interpretation Interpret Interaction ci_dri->interpretation

Caption: Experimental workflow for synergy evaluation.

chou_talalay_logic cluster_input Input Data cluster_calculation Calculation cluster_output Output & Interpretation dose_effect Dose-Effect Data for Single & Combined Drugs median_effect Median-Effect Equation (log(fa/(1-fa)) = m log(D) - m log(Dm)) dose_effect->median_effect ci_equation Combination Index Equation CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ median_effect->ci_equation ci_value CI Value ci_equation->ci_value synergy Synergy (CI < 1) ci_value->synergy if < 1 additive Additive (CI = 1) ci_value->additive if = 1 antagonism Antagonism (CI > 1) ci_value->antagonism if > 1

Caption: Logic of the Chou-Talalay method.

hypothetical_pathway cluster_pathway Hypothetical Anti-Inflammatory Pathway cluster_drugs Drug Action NFkB NF-κB COX2 COX-2 NFkB->COX2 induces IKK IKK IKK->NFkB activates IkB IκBα IkB->NFkB inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Erythrinasinate_B This compound Erythrinasinate_B->NFkB inhibits Compound_X Compound X (e.g., IKK inhibitor) Compound_X->IKK inhibits

Caption: Hypothetical synergistic anti-inflammatory mechanism.

V. Further Mechanistic Studies

Should synergy be observed, further studies are warranted to elucidate the underlying mechanisms. These may include:

  • Western Blotting: To investigate the effect of the combination on the expression and phosphorylation of key proteins in relevant signaling pathways.

  • Apoptosis Assays: (e.g., Annexin V/PI staining) to determine if the synergistic cytotoxicity is due to an increase in programmed cell death.

  • Gene Expression Analysis: (e.g., qPCR or RNA-seq) to identify changes in gene expression profiles induced by the combination treatment.

By following these application notes and protocols, researchers can systematically and quantitatively evaluate the synergistic potential of this compound with other compounds, paving the way for the development of novel and more effective combination therapies.

References

Application Notes and Protocols for the Preclinical Formulation of Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B is a cinnamate (B1238496) derivative with a triterpenoid-like structure isolated from plants of the Erythrina genus.[1][2] Preclinical evidence suggests that compounds from this genus possess potent antiviral and anticancer properties.[1][3] The therapeutic potential of this compound is significant; however, like many triterpenoid (B12794562) compounds, it is characterized by poor aqueous solubility, which presents a major hurdle for preclinical development due to anticipated low bioavailability.[4]

These application notes provide detailed protocols for the formulation of this compound to enhance its solubility and facilitate its use in preclinical in vivo and in vitro studies. Three common and effective formulation strategies are presented: liposomal encapsulation, polymeric nanoparticle formulation, and cyclodextrin (B1172386) complexation. Each protocol is accompanied by methods for physicochemical characterization to ensure formulation quality and reproducibility.

Physicochemical Properties of this compound (Hypothetical Data)

Effective formulation development begins with a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. As specific experimental data for this compound is not widely available, the following table summarizes hypothetical, yet typical, properties for a poorly soluble, lipophilic natural product, consistent with its structural class.

PropertyValueImplication for Formulation
Molecular Formula C₃₈H₆₆O₄High molecular weight may impact diffusion and permeability.
Molecular Weight 594.9 g/mol Influences drug loading calculations.
Aqueous Solubility < 1 µg/mLVery low solubility necessitates enabling formulations (e.g., lipid-based, nanoparticles).
LogP > 5.0High lipophilicity suggests good affinity for lipid-based carriers.
BCS Classification Class II/IV (Predicted)Low solubility is the primary barrier to absorption.
Physical State Crystalline SolidHigh lattice energy may contribute to poor solubility.

Formulation Strategies and Protocols

The selection of a formulation strategy should be guided by the intended route of administration, required dosage, and the specific preclinical model. The following protocols offer versatile options for overcoming the solubility challenges of this compound.

Protocol 1: Liposomal Formulation of this compound

Liposomes are phospholipid vesicles that can encapsulate both hydrophilic and lipophilic drugs, making them an excellent choice for improving the solubility and modifying the pharmacokinetic profile of compounds like this compound. This protocol utilizes the thin-film hydration method.

Experimental Workflow: Liposome Formulation

G cluster_0 Preparation cluster_1 Size Reduction & Purification cluster_2 Final Product A Dissolve this compound, Lecithin, and Cholesterol in Chloroform/Methanol (B129727) B Rotary Evaporation to form a thin lipid film A->B Solvent Removal C Hydrate film with PBS buffer B->C Aqueous Phase D Vortexing/Sonication to form Multilamellar Vesicles (MLVs) C->D E Extrusion through polycarbonate membranes (e.g., 100 nm) D->E Homogenization F Removal of unencapsulated drug (e.g., dialysis or size exclusion chromatography) E->F Purification G Sterile Filtration (0.22 µm filter) F->G H Characterized Liposomal Suspension G->H

Caption: Workflow for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (Lecithin)

  • Cholesterol

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

  • Lipid Film Preparation:

    • Accurately weigh this compound, lecithin, and cholesterol (e.g., in a 1:10:2 molar ratio).

    • Dissolve the mixture in a minimal volume of the chloroform/methanol solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (~45-50°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation, resulting in the formation of Multilamellar Vesicles (MLVs). The final lipid concentration is typically 10-20 mg/mL.

  • Size Reduction:

    • To produce Small Unilamellar Vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication on ice or multiple extrusions (e.g., 10-15 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Separate the liposomal formulation from unencapsulated this compound using dialysis against PBS or size exclusion chromatography.

  • Sterilization and Storage:

    • Sterilize the final liposomal suspension by filtration through a 0.22 µm syringe filter.

    • Store the formulation at 4°C.

Protocol 2: Polymeric Nanoparticle (PNP) Formulation

Polymeric nanoparticles can enhance oral bioavailability by increasing surface area and leveraging specific absorption pathways. The nanoprecipitation (or solvent displacement) method is a straightforward technique for formulating hydrophobic drugs.

Experimental Workflow: Nanoprecipitation

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Nanoprecipitation cluster_3 Purification & Collection A Dissolve this compound and PLGA in Acetone C Inject Organic Phase into Aqueous Phase under stirring A->C B Prepare aqueous solution of Poloxamer 188 B->C D Spontaneous formation of nanoparticles C->D E Stir to evaporate organic solvent D->E F Centrifugation/ Lyophilization E->F G Dry Nanoparticle Powder F->G

Caption: Workflow for this compound polymeric nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Poloxamer 188 (or other suitable surfactant like PVA)

  • Acetone (or other water-miscible organic solvent)

  • Deionized water

Protocol:

  • Phase Preparation:

    • Organic Phase: Dissolve this compound and PLGA (e.g., 1:10 weight ratio) in acetone.

    • Aqueous Phase: Dissolve Poloxamer 188 (1% w/v) in deionized water. This acts as a stabilizer to prevent particle aggregation.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles will form spontaneously as the solvent diffuses.

  • Solvent Removal:

    • Continuously stir the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of acetone.

  • Collection and Storage:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the pellet with deionized water to remove excess surfactant.

    • The nanoparticle pellet can be resuspended for immediate use or lyophilized (freeze-dried) with a cryoprotectant (e.g., trehalose) for long-term storage as a powder.

Protocol 3: Cyclodextrin (CD) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility. The kneading method is a simple and effective technique for this purpose.

Experimental Workflow: CD Kneading Method

G A Mix this compound and HP-β-CD in a mortar (e.g., 1:2 molar ratio) B Add small amount of Ethanol/Water (1:1) A->B C Knead thoroughly to form a homogenous paste B->C D Dry the paste (e.g., in an oven at 40-50°C) C->D E Pulverize the dried mass and sieve D->E F This compound-CD Inclusion Complex Powder E->F

Caption: Workflow for this compound-cyclodextrin complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (1:1, v/v)

Protocol:

  • Mixing:

    • Place this compound and HP-β-CD in a glass mortar in a specific molar ratio (e.g., 1:1 or 1:2, to be optimized).

    • Mix the powders thoroughly.

  • Kneading:

    • Add the ethanol/water mixture dropwise to the powder blend.

    • Knead the mixture vigorously for 30-45 minutes to form a consistent and homogenous paste.

  • Drying and Sieving:

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex in the mortar and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage:

    • Store the resulting powder in a desiccator to protect it from moisture. This powder can be readily dissolved in aqueous media for in vitro and in vivo studies.

Characterization of Formulations

Thorough characterization is critical to ensure the quality, stability, and reproducibility of the formulation.

Characterization Protocols
ParameterMethodProtocol Outline
Particle Size & PDI Dynamic Light Scattering (DLS)1. Dilute the formulation in deionized water to an appropriate scattering intensity. 2. Equilibrate the sample at 25°C. 3. Measure the hydrodynamic diameter and Polydispersity Index (PDI). An acceptable PDI is typically < 0.3.
Zeta Potential Laser Doppler Velocimetry1. Dilute the formulation in 10 mM NaCl solution. 2. Measure the electrophoretic mobility to determine the surface charge. A zeta potential of ±30 mV is generally indicative of good physical stability.
Encapsulation Efficiency (EE%) Indirect Method via HPLC1. Separate the formulation from the unencapsulated ("free") drug using ultracentrifugation (for NPs) or centrifugal filter units (for liposomes). 2. Quantify the amount of free drug in the supernatant/filtrate using a validated HPLC method. 3. Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.
Drug Loading (DL%) Direct Method via HPLC1. Lyophilize a known amount of the purified formulation to get the total weight. 2. Disrupt the formulation (e.g., using a suitable solvent like methanol or acetonitrile) to release the encapsulated drug. 3. Quantify the total amount of encapsulated drug via HPLC. 4. Calculate DL% using the formula: DL% = [Weight of Drug in Formulation / Total Weight of Formulation] x 100.
In Vitro Drug Release Dialysis Method1. Place a known amount of the formulation into a dialysis bag (with an appropriate molecular weight cut-off). 2. Suspend the bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring. 3. At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium. 4. Quantify the drug concentration in the aliquots using HPLC.
Summary of Expected Formulation Characteristics
Formulation TypeTypical Particle SizeTypical PDITypical Zeta Potential (mV)Expected EE%Expected DL%
Liposomes 80 - 150 nm< 0.2-20 to -40> 85%1 - 5%
PLGA Nanoparticles 150 - 250 nm< 0.25-15 to -30> 70%5 - 15%
CD Complex N/A (dissolves)N/AN/A> 95% (Complexation Eff.)10 - 25%

Potential Signaling Pathways of this compound

Compounds isolated from Erythrina species have been reported to modulate key cellular signaling pathways involved in cancer and viral replication. Understanding these pathways is crucial for designing mechanistic studies.

PI3K/Akt Signaling Pathway in Cancer The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Recruits & Activates PDK1 PDK1 PDK1->AKT Proliferation Cell Proliferation & Growth AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT PTEN PTEN PTEN->PIP3 Inhibits EryB This compound (Hypothesized) EryB->PI3K Potential Inhibition EryB->AKT Potential Inhibition

Caption: PI3K/Akt pathway and potential inhibition by this compound.

MAPK/ERK Signaling Pathway in Cancer The MAPK/ERK pathway relays extracellular signals to regulate gene expression involved in cell proliferation and differentiation.

Signal Extracellular Signal (e.g., Mitogen) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates EryB This compound (Hypothesized) EryB->Raf Potential Inhibition Response Cell Proliferation & Differentiation Transcription->Response

Caption: MAPK/ERK pathway and potential inhibition by this compound.

NF-κB Signaling Pathway in Viral Infection The NF-κB pathway is a key regulator of the immune response to infection and is often hijacked by viruses to promote their own replication.

PAMPs Viral PAMPs (e.g., dsRNA) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Detected by IKK IKK Complex PRR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Response Pro-inflammatory Genes Viral Replication Nucleus->Response Activates Gene Transcription EryB This compound (Hypothesized) EryB->IKK Potential Inhibition

Caption: NF-κB pathway and potential inhibition by this compound.

References

Application Notes & Protocols for the Analytical Study of Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinasinate B is a secondary metabolite belonging to the cinnamate (B1238496) class of compounds, which has been identified in various species of the Erythrina genus.[1] Compounds from Erythrina species are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1][2][3] These application notes provide a comprehensive guide to the analytical standards and protocols required for the isolation, characterization, and quantification of this compound, as well as for the investigation of its biological activities. Given the limited specific data on this compound, the following protocols are based on established methods for the analysis of related cinnamic acid derivatives and other phenolic compounds found in Erythrina species.

Chemical Profile of this compound (Hypothetical)

Table 1: General Physicochemical Properties of Cinnamate Derivatives

PropertyDescriptionImplication for Analysis
Chemical Class Phenylpropanoid / Cinnamic Acid EsterUV-active, suitable for HPLC-UV detection.
Solubility Generally soluble in organic solvents (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297), chloroform) and sparingly soluble in water.Guides the selection of extraction and chromatography solvents.
UV Absorbance Strong absorbance in the UV region (typically 280-330 nm) due to the conjugated system of the aromatic ring and the double bond.Enables quantification using UV-Vis spectrophotometry and HPLC-UV.
Molecular Weight Varies depending on the specific ester and substituent groups.Important for mass spectrometry (MS) analysis and identification.

Section 1: Isolation and Purification of this compound

This section outlines the protocol for extracting and isolating this compound from plant material, such as the bark or leaves of an Erythrina species.

Extraction Protocol

Objective: To efficiently extract this compound and other phenolic compounds from the plant matrix.

Materials:

  • Dried and powdered plant material (e.g., Erythrina senegalensis bark)

  • Solvents: n-hexane, ethyl acetate, methanol, ethanol

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)

Methodology:

  • Defatting: Macerate 100 g of the powdered plant material with n-hexane (3 x 500 mL) at room temperature for 24 hours for each wash to remove nonpolar constituents like fats and waxes. Discard the hexane (B92381) extract.

  • Extraction: Air-dry the defatted plant material and subsequently extract it with methanol or ethyl acetate (3 x 500 mL) using maceration or Soxhlet extraction for 48-72 hours. Methanol is effective for a broad range of phenolic compounds, while ethyl acetate can provide a more selective extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Drying: Dry the crude extract in a vacuum desiccator to remove any residual solvent.

Chromatographic Purification

Objective: To isolate this compound from the crude extract.

Materials:

  • Crude extract

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.

Methodology:

  • Column Chromatography (Initial Fractionation):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Pack a glass column with silica gel in n-hexane.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor by TLC.

  • TLC Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Pool fractions with similar TLC profiles that contain the compound of interest.

  • Preparative HPLC (Final Purification):

    • Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of water and methanol or acetonitrile.

    • Monitor the elution at a suitable wavelength (e.g., 320 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Workflow for Isolation and Purification of this compound

G plant_material Dried Plant Material defatting Defatting with n-Hexane plant_material->defatting extraction Extraction with Methanol/Ethyl Acetate defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Section 2: Characterization and Quantification

This section details the protocols for structural elucidation and quantitative analysis of the purified this compound.

Structural Characterization

Objective: To confirm the chemical structure of this compound.

Techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution MS (HR-MS) is used to determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to elucidate the complete chemical structure, including stereochemistry.

  • UV-Vis Spectroscopy: To determine the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Table 2: Expected Spectroscopic Data for a Representative Erythrinasinate

TechniqueExpected Observations
HR-MS A precise mass measurement corresponding to the molecular formula.
¹H NMR Signals corresponding to aromatic protons, vinylic protons of the cinnamate moiety, and protons of the ester group.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, vinylic carbons, and carbons of the ester group.
UV-Vis λmax in the range of 280-330 nm.
IR (cm⁻¹) Bands for O-H stretching (if hydroxyl groups are present), C=O stretching (ester), C=C stretching (aromatic and vinylic), and C-O stretching.
Quantitative Analysis by HPLC-UV

Objective: To quantify the amount of this compound in a crude extract or purified sample.

Materials:

  • Purified this compound standard of known concentration.

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Volumetric flasks and pipettes.

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of the purified this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution: Accurately weigh a known amount of the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: The λmax determined by UV-Vis spectroscopy (e.g., 320 nm).

  • Calibration Curve: Inject the standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Table 3: Example HPLC Gradient for Cinnamate Analysis

Time (min)% Water (0.1% Formic Acid)% Acetonitrile
09010
201090
251090
25.19010
309010

Section 3: Investigation of Biological Activity

Compounds from Erythrina species are known to modulate various signaling pathways. A plausible hypothesis is that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

In Vitro Anti-inflammatory Assay Protocol

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • MTT assay kit for cell viability

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cell Viability Assay: Perform an MTT assay on the cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of NO production and the IC₅₀ value for this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces ErythrinasinateB This compound ErythrinasinateB->IKK Inhibits

References

Application Note 1: Cytotoxicity Profiling of Erythrinasinate B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in natural products for drug discovery has led to the exploration of diverse molecular scaffolds. Erythrinasinate B, an alkaloid from the Erythrina genus, and its derivatives present a promising area of research due to their potential biological activities.[1][2][3] High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, allowing for the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target.[4][5]

This document provides detailed application notes and protocols for high-throughput screening assays tailored for this compound derivatives. The focus is on assays relevant to the known biological activities of Erythrina alkaloids, including cytotoxic, anti-inflammatory, and acetylcholinesterase inhibitory effects.[2][3]

Introduction: Assessing the cytotoxic potential of novel compounds is a critical first step in the drug discovery pipeline. This helps to identify compounds with potential as anticancer agents or to flag compounds with undesirable toxicity for other therapeutic applications.[6][7] Cell-based HTS assays are widely used to determine the effect of compounds on cell viability.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color, measured by absorbance, is directly proportional to the number of living, metabolically active cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer, DU-145 - prostate cancer)[8]

  • This compound derivatives stock solutions (10 mM in DMSO)

  • Doxorubicin (B1662922) (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound derivatives and doxorubicin in culture medium. Add 100 µL of the compound dilutions to the respective wells. The final concentration of DMSO should not exceed 0.5%. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundDerivativeHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)DU-145 IC50 (µM)
EB-1 R1=H, R2=H>100>100>100>100
EB-2 R1=Cl, R2=H25.432.118.945.2
EB-3 R1=F, R2=H15.821.512.333.7
EB-4 R1=H, R2=CH388.295.676.4>100
Doxorubicin -0.81.20.51.5

Application Note 2: Screening for Anti-Inflammatory Activity

Introduction: Inflammation is a key pathological feature of many chronic diseases. Natural products are a rich source of compounds with anti-inflammatory properties.[9][10] A common mechanism of action for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Principle: This assay utilizes a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. In the presence of an inflammatory stimulus, such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the expression of luciferase. Compounds that inhibit this pathway will reduce luciferase expression, which can be measured by luminescence.

Experimental Protocol: NF-κB Reporter Assay

Materials and Reagents:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • This compound derivatives stock solutions (10 mM in DMSO)

  • Bay 11-7082 (positive control, NF-κB inhibitor)

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed the reporter cells into white, opaque 96-well plates at a density of 20,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Pre-treatment: Add serial dilutions of this compound derivatives or Bay 11-7082 to the wells and incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 6-8 hours at 37°C and 5% CO2.

  • Luminescence Measurement: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well and measure luminescence using a microplate reader.

Data Analysis: The percentage of NF-κB inhibition is calculated as: % Inhibition = 100 - [ (Luminescence of treated cells - Luminescence of negative control) / (Luminescence of positive control - Luminescence of negative control) ] x 100

The IC50 value is determined from the dose-response curve.

Data Presentation:

CompoundDerivativeNF-κB Inhibition IC50 (µM)
EB-1 R1=H, R2=H>50
EB-5 R1=OH, R2=H12.7
EB-6 R1=OCH3, R2=H22.1
EB-7 R1=OH, R2=Br8.5
Bay 11-7082 -2.1

Application Note 3: Acetylcholinesterase Inhibition Assay

Introduction: Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[11][12] Many natural products, including alkaloids, have been identified as AChE inhibitors.[3]

Principle: The Ellman's assay is a widely used colorimetric method for measuring AChE activity.[11] Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[11][13][14]

Experimental Protocol: Ellman's Assay for AChE Inhibition

Materials and Reagents:

  • Human recombinant AChE

  • This compound derivatives stock solutions (10 mM in DMSO)

  • Donepezil (B133215) (positive control)[11]

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Clear, flat-bottom 96-well plates

Procedure:

  • Assay Preparation: In a 96-well plate, add 25 µL of phosphate buffer to all wells.

  • Compound Addition: Add 25 µL of serially diluted this compound derivatives or donepezil to the sample wells. Add 25 µL of buffer to the control wells.

  • Enzyme Addition: Add 25 µL of AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Substrate Addition: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

Data Analysis: The rate of reaction (V) is calculated from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated as: % Inhibition = (V_control - V_sample) / V_control x 100

The IC50 value is determined from the dose-response curve.

Data Presentation:

CompoundDerivativeAChE Inhibition IC50 (µM)
EB-1 R1=H, R2=H45.3
EB-8 R1=H, R2=OH18.9
EB-9 R1=H, R2=OCH328.4
EB-10 R1=NH2, R2=H9.7
Donepezil -0.05

Visualizations

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 High-Throughput Screening cluster_2 Data Analysis & Hit Identification cluster_3 Lead Optimization Compound Library Compound Library Assay Miniaturization Assay Miniaturization Automated Screening Automated Screening Assay Miniaturization->Automated Screening Data Acquisition Data Acquisition Automated Screening->Data Acquisition Primary Data Analysis Primary Data Analysis Data Acquisition->Primary Data Analysis Hit Confirmation Hit Confirmation Primary Data Analysis->Hit Confirmation Dose-Response & IC50 Dose-Response & IC50 Hit Confirmation->Dose-Response & IC50 Structure-Activity Relationship Structure-Activity Relationship Dose-Response & IC50->Structure-Activity Relationship

Caption: High-throughput screening workflow for this compound derivatives.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Initiates Derivatives This compound Derivatives Derivatives->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

AChE_Inhibition cluster_0 Normal Reaction cluster_1 Inhibition AChE AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCh Acetylthiocholine (Substrate) ATCh->AChE TNB TNB (Yellow) Thiocholine->TNB DTNB DTNB DTNB->TNB AChE_Inhibited AChE No_Reaction No Color Change AChE_Inhibited->No_Reaction Derivatives This compound Derivatives Derivatives->AChE_Inhibited Binds & Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Erythrinasinate B Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythrinasinate B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural product isolated from plants of the Erythrina genus, such as Erythrina senegalensis.[1] It belongs to the class of cinnamates.[1] Like many lipophilic natural products, this compound is expected to have poor aqueous solubility, which presents a significant challenge for its use in biological assays that are typically conducted in aqueous buffer systems. Inadequate dissolution can lead to inaccurate and unreliable experimental results.

Q2: I am having trouble dissolving my sample of this compound in aqueous buffers for a cell-based assay. What are the recommended starting solvents?

A2: Due to its predicted lipophilic nature, similar to other long-chain esters, direct dissolution of this compound in aqueous buffers is not recommended. The advised approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous assay medium.

Q3: What are the most common organic solvents for creating a stock solution of this compound?

A3: For poorly soluble, lipophilic compounds like this compound, the following organic solvents are generally recommended for preparing a high-concentration stock solution:

It is crucial to start with a small amount of your valuable compound to test its solubility in these solvents before preparing a large stock solution.

Q4: What is the maximum concentration of organic solvent, like DMSO, that is acceptable in a typical cell-based assay?

A4: The final concentration of the organic solvent in your assay should be kept to a minimum to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, the final concentration of DMSO should not exceed 0.5% , and ideally should be 0.1% or lower . It is imperative to include a vehicle control (assay medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.

Q5: My this compound precipitates out of solution when I dilute the organic stock solution into my aqueous assay buffer. How can I prevent this?

A5: This is a common issue with poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

  • Use a higher concentration stock: Preparing a more concentrated stock solution will allow you to use a smaller volume to achieve the desired final concentration, thereby reducing the amount of organic solvent introduced into the aqueous medium.

  • Incorporate a surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations (typically 0.01% to 0.1%) to help maintain the solubility of lipophilic compounds.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Sonication: Briefly sonicating the final solution after dilution can help to disperse the compound and break up small aggregates.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem 1: this compound powder does not dissolve in the chosen organic solvent.
Possible Cause Recommended Solution
Insufficient solvent volume.Increase the volume of the solvent incrementally.
Compound is highly crystalline.Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.
Incorrect solvent choice.Test the solubility in a different organic solvent from the recommended list (DMSO, Ethanol, DMF).
Problem 2: Oily droplets or a film appears on the surface after adding the stock solution to the aqueous buffer.
Possible Cause Recommended Solution
The compound is "oiling out" due to poor miscibility.Increase the mixing energy by vortexing vigorously immediately after adding the stock solution. Consider preparing an intermediate dilution in a solvent with better miscibility with water, such as ethanol.
Concentration is above the aqueous solubility limit.Lower the final concentration of this compound in the assay.
Problem 3: A precipitate forms in the assay plate wells over time.
Possible Cause Recommended Solution
The compound is not stable in the aqueous medium at the experimental temperature.Prepare fresh dilutions of this compound immediately before each experiment. Include a solubility-enhancing excipient in the assay buffer, such as a low concentration of serum (if compatible with the assay) or a non-ionic surfactant.
Interaction with components of the assay medium.Evaluate the solubility of this compound in simpler buffers (e.g., PBS) to identify potential interactions with media components.

Quantitative Data Summary

The following table provides a general guideline for preparing stock solutions of lipophilic natural products. The exact solubility of this compound should be determined empirically.

Solvent Typical Stock Concentration Range Advantages Considerations
DMSO10-50 mMHigh solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations. May interfere with some enzyme assays.
Ethanol1-20 mMLess toxic to cells than DMSO. Volatile, allowing for easy removal if needed.May not be as effective as DMSO for highly lipophilic compounds.
DMF10-50 mMStrong solubilizing agent.Higher toxicity than DMSO and should be used with caution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh a small amount (e.g., 1 mg) of this compound into a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration. For example, if the molecular weight is 500 g/mol , for 1 mg of compound, you would add 200 µL of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication in a water bath for 5-10 minutes can also be used.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for a Cell-Based Assay
  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in the same organic solvent or in cell culture medium. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the appropriate volume of the intermediate stock to the final assay volume to achieve the desired concentration. For instance, to get a 1 µM final concentration from a 1 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 1 mM stock to 1 mL of assay medium).

  • Mixing: Immediately after adding the stock solution to the aqueous medium, mix thoroughly by pipetting up and down or by gentle vortexing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to the assay medium.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Warm add_solvent->dissolve store Store at -20°C / -80°C dissolve->store intermediate_dilution Intermediate Dilution (Optional) store->intermediate_dilution Use Stock final_dilution Final Dilution into Aqueous Buffer intermediate_dilution->final_dilution mix Mix Thoroughly final_dilution->mix precipitate Precipitation Occurs? final_dilution->precipitate add_to_assay Add to Biological Assay mix->add_to_assay precipitate->mix No lower_conc Lower Final Concentration precipitate->lower_conc Yes add_surfactant Add Surfactant precipitate->add_surfactant Yes

Caption: A flowchart illustrating the recommended workflow for preparing and solubilizing this compound for biological assays, including troubleshooting steps.

signaling_pathway_placeholder Hypothesized Signaling Pathway Inhibition Erythrinasinate_B This compound Target_Protein Target Protein / Enzyme Erythrinasinate_B->Target_Protein Inhibits Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Biological_Response Biological Response (e.g., Apoptosis, Anti-inflammatory) Downstream_Effector_2->Biological_Response

Caption: A generalized diagram representing how this compound might inhibit a signaling pathway to elicit a biological response. The specific targets are currently under investigation.

References

Optimizing dosage and administration routes for in vivo studies of Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dosage and administration routes for in vivo studies of Erythrinasinate B. As there is currently a lack of published in vivo data specifically for this compound, this guide offers general principles and data from related compounds and extracts from the Erythrina genus to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: Are there any established in vivo dosages for this compound?

A1: To date, there are no publicly available studies that have established a specific in vivo dosage for purified this compound. The research on this compound is still in the early stages, with most available data being from in vitro studies.

Q2: What administration routes have been used for compounds from the Erythrina genus in animal studies?

A2: In studies involving crude extracts of Erythrina species, the most common administration route is oral (gavage).[1][2] This is often the preferred route for initial toxicity and efficacy studies due to its clinical relevance and ease of administration. Intraperitoneal injection has also been used in some toxicity studies.

Q3: Is there any toxicity data available for this compound or related Erythrina compounds?

A3: There is no specific toxicity data for this compound. However, acute and sub-chronic toxicity studies have been conducted on aqueous and ethanolic extracts of various Erythrina species. These studies can provide a preliminary indication of the potential toxicity profile of constituents from this genus. For example, aqueous stem extracts of E. senegalensis were found to have low toxicity in mice, with no mortality observed at doses up to 12,500 mg/kg.[3]

Troubleshooting Guide

Problem: I need to determine a starting dose for my in vivo study of this compound, but there is no available data.

Solution:

  • Literature Review of Similar Compounds: Investigate in vivo studies of other prenylated isoflavonoids to get a potential starting dose range.

  • In Vitro to In Vivo Extrapolation: Use the EC50 or IC50 values from your in vitro assays to estimate a starting dose. There are various allometric scaling models available for this purpose, but they should be used with caution.

  • Dose-Ranging Finding (DRF) Study: Conduct a pilot DRF study in a small group of animals. Start with a very low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups to identify a maximum tolerated dose (MTD).

Problem: I am unsure which administration route to choose for my study.

Solution:

  • Oral (Gavage): This is a good starting point if you anticipate good oral bioavailability or if the intended clinical application is via the oral route.[1][2]

  • Intraperitoneal (IP) Injection: This route bypasses first-pass metabolism and can lead to higher systemic exposure. It is often used in early efficacy studies to ensure the compound reaches the target tissues.

  • Intravenous (IV) Injection: This provides 100% bioavailability and is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

The choice of administration route will depend on the physicochemical properties of this compound (e.g., solubility, stability) and the objectives of your study.

Quantitative Data from Erythrina Genus Extracts

The following tables summarize quantitative data from in vivo studies on various Erythrina extracts. Note: This data is for crude extracts and not for purified this compound. It should be used as a general guide only.

Table 1: Summary of In Vivo Studies on Erythrina Extracts

Erythrina Species Extract Type Animal Model Administration Route Dosage Range Observed Effects Reference
E. poeppigianaDichloromethane & MethanolOvariectomized RatsOral50, 100, 200, 400 mg/kg/day for 3 daysEstrogen-like effects
E. senegalensisAqueous Stem ExtractMiceOral1,250 - 12,500 mg/kg (acute)No mortality or significant behavioral changes
E. senegalensisAqueous Stem ExtractRatsOral600 mg/kg/day (sub-chronic)No significant alterations in hematological parameters
E. variegataMethanol Leaf ExtractMale Wistar RatsOral250, 500, 1,000 mg/kgSlight changes in hematological parameters, potential for liver and kidney damage at higher doses

Experimental Protocols

As there are no specific published protocols for this compound, a generalized protocol for a pilot dose-ranging finding study is provided below.

Protocol: Pilot Dose-Ranging Finding Study of this compound in Mice

  • Compound Preparation:

    • Dissolve this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound. Common vehicles include sterile saline, PBS, or a solution containing a small percentage of DMSO and/or Tween 80.

    • Ensure the final concentration of the vehicle components (e.g., DMSO) is non-toxic to the animals.

    • Prepare a series of dilutions to administer different dose levels.

  • Animal Model:

    • Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with animals of the same sex and similar age and weight.

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Divide the animals into groups (e.g., n=3-5 per group).

    • Include a vehicle control group.

    • Administer this compound via the chosen route (e.g., oral gavage).

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 50, 100 mg/kg).

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture) at regular intervals for a set period (e.g., 7-14 days).

    • At the end of the study, collect blood samples for hematology and serum biochemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

Visualizations

The following diagrams illustrate generalized workflows and potential signaling pathways for consideration in your experimental design.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Administration cluster_analysis Analysis Compound_Prep This compound Formulation Dose_Calc Dose Calculation & Dilution Compound_Prep->Dose_Calc Animal_Model Animal Model (e.g., Mice) Dose_Calc->Animal_Model Admin Administration (e.g., Oral Gavage) Animal_Model->Admin Monitoring Clinical Monitoring (Weight, Behavior) Admin->Monitoring Blood_Collection Blood Collection Monitoring->Blood_Collection Tissue_Harvest Tissue Harvesting Monitoring->Tissue_Harvest Blood_Analysis Hematology & Biochemistry Blood_Collection->Blood_Analysis Histo Histopathology Tissue_Harvest->Histo

Caption: A generalized experimental workflow for an in vivo study of a novel compound.

signaling_pathway cluster_pathways Potential Downstream Signaling Pathways cluster_outcomes Potential Cellular Outcomes Erythrinasinate_B This compound NFkB NF-kB Pathway Erythrinasinate_B->NFkB ? MAPK MAPK Pathway Erythrinasinate_B->MAPK ? PI3K_Akt PI3K/Akt Pathway Erythrinasinate_B->PI3K_Akt ? Inflammation Modulation of Inflammation NFkB->Inflammation Apoptosis Induction of Apoptosis MAPK->Apoptosis Cell_Cycle Cell Cycle Arrest PI3K_Akt->Cell_Cycle

Caption: Hypothetical signaling pathways potentially modulated by this compound.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Erythrinasinate B Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and analysis of Erythrinasinate B, a cinnamate (B1238496) derivative found in Erythrina species. Our goal is to help you achieve consistent, high-quality extracts for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

A1: this compound is a cinnamic acid ester, a class of secondary metabolites found in plants of the Erythrina genus.[1][2] These compounds, along with other alkaloids in Erythrina extracts, have shown various pharmacological activities, including anti-inflammatory and potential anticancer effects.[1] Batch-to-batch consistency is crucial because variations in the concentration of this compound and other bioactive compounds can significantly impact the reproducibility and reliability of research findings, from in vitro assays to preclinical studies.

Q2: What are the primary causes of variability in this compound extracts?

A2: Variability in natural product extracts can arise from several factors:

  • Raw Material Sourcing: Genetic differences within plant species, geographical location, climate, and harvest time can all affect the phytochemical profile of the starting plant material.

  • Extraction Method: The choice of solvent, temperature, extraction time, and technique (e.g., maceration, sonication, Soxhlet) can significantly influence the yield and purity of this compound.

  • Post-Extraction Processing: Steps such as filtration, solvent evaporation, and drying can introduce variability if not carefully controlled.

  • Storage Conditions: Exposure to light, high temperatures, oxygen, and inappropriate pH can lead to the degradation of this compound over time.

Q3: What is the general chemical nature of this compound and how does it affect its stability?

A3: this compound is a cinnamate, which is an ester of cinnamic acid. While the exact structure is not widely published, the related compound Erythrinasinate A is an ester of a hydroxylated and methoxylated cinnamic acid.[3][4] As an ester, this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which would break the ester bond. The presence of a phenolic hydroxyl group, common in cinnamic acid derivatives, makes the compound prone to oxidation. The double bond in the cinnamic acid backbone can also be a site for degradation reactions.

Q4: What are the known biological targets of compounds found in Erythrina extracts?

A4: Erythrina alkaloids are known to be potent competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. Additionally, some alkaloids from Erythrina, such as erythraline, have demonstrated anti-inflammatory effects by inhibiting the Toll-like receptor (TLR) signaling pathway, specifically by targeting TGF-β-activated kinase 1 (TAK1).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Inappropriate extraction solvent. 2. Insufficient extraction time or temperature. 3. Poor quality of raw plant material. 4. Degradation during extraction.1. Optimize Solvent: Cinnamic acid esters have moderate polarity. A mixture of a polar and a non-polar solvent, such as methanol (B129727)/dichloromethane (B109758) or ethanol/ethyl acetate, is often effective. Start with a mid-polarity solvent system and test different ratios. 2. Adjust Extraction Parameters: Increase extraction time and/or temperature. However, be cautious as excessive heat can cause degradation. For temperature-sensitive compounds, consider ultrasound-assisted extraction at a controlled temperature. 3. Source High-Quality Material: Ensure the plant material is properly identified, harvested at the optimal time, and dried and stored correctly. 4. Minimize Degradation: Protect the extraction mixture from light and use the lowest effective temperature.
High Batch-to-Batch Variability in HPLC Chromatograms 1. Inconsistent raw material. 2. Variations in the extraction protocol. 3. Inconsistent sample preparation for HPLC. 4. Column degradation or inconsistent mobile phase preparation.1. Standardize Raw Material: If possible, source plant material from the same location and harvest time. Create a "fingerprint" chromatogram of a reference batch of raw material for comparison. 2. Standard Operating Procedure (SOP): Strictly adhere to a detailed SOP for extraction, including solvent volumes, extraction times, and temperatures. 3. Consistent Sample Prep: Use a precise and consistent method for dissolving the dried extract and filtering it before HPLC injection. 4. HPLC System Suitability: Perform regular system suitability tests to ensure the HPLC system is performing consistently. Use freshly prepared mobile phase for each run.
Degradation of this compound in Extract During Storage 1. Exposure to light. 2. High storage temperature. 3. Presence of oxygen. 4. Inappropriate pH of the extract (if in solution).1. Protect from Light: Store extracts in amber vials or wrap containers in aluminum foil. 2. Control Temperature: Store dried extracts in a cool, dark, and dry place. For solutions, store at 4°C or -20°C for long-term storage. 3. Limit Oxygen Exposure: Purge vials with an inert gas like nitrogen or argon before sealing. 4. Buffer Solutions: If the extract is in a solution, buffer it to a slightly acidic or neutral pH (around 5-7), as extreme pH can catalyze hydrolysis of the ester.
Poor Peak Shape or Resolution in HPLC Analysis 1. Inappropriate mobile phase. 2. Column contamination or aging. 3. Sample overload. 4. Incompatible solvent for sample dissolution.1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to acidified water. A gradient elution is often necessary for complex plant extracts. 2. Clean or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column. 3. Dilute Sample: Reduce the concentration of the injected sample. 4. Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible to avoid peak distortion.

Experimental Protocols

Protocol 1: Extraction of this compound from Erythrina Plant Material

This protocol is a general guideline. Optimization may be required based on the specific plant part and species used.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., stem bark) in the shade to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a suitable flask.

    • Add 1 L of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Macerate for 48 hours at room temperature with occasional shaking.

    • Alternatively, perform ultrasound-assisted extraction for 3 x 30-minute cycles at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the plant residue two more times with the same solvent mixture.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Drying and Storage:

    • Dry the resulting crude extract in a vacuum desiccator to a constant weight.

    • Store the dried extract in an airtight, amber-colored container at 4°C.

Protocol 2: Quantification of this compound by HPLC-UV

This is a general method for the analysis of cinnamic acid derivatives in plant extracts.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector.

    • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • A gradient elution is recommended. An example gradient is provided in the table below.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: Cinnamic acid derivatives typically have a strong absorbance around 320 nm. A photodiode array (PDA) detector is recommended to identify the optimal wavelength.

  • Sample and Standard Preparation:

    • Standard: Prepare a stock solution of a suitable cinnamic acid ester standard (e.g., ferulic acid or a purified this compound standard if available) in methanol at 1 mg/mL. Prepare a series of dilutions for the calibration curve.

    • Sample: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
09010
255050
301090
351090
409010
459010

Data Presentation

The following tables present hypothetical data to illustrate how to report results for comparing different extraction methods.

Solvent System (v/v)Extraction MethodYield of Crude Extract (%)This compound Content (mg/g of extract)
MethanolMaceration12.55.2
EthanolMaceration10.84.8
Dichloromethane:Methanol (1:1)Maceration15.28.1
Ethyl AcetateMaceration8.56.5
Dichloromethane:Methanol (1:1)Sonication16.18.9
Storage ConditionInitial Concentration (mg/g)Concentration after 3 Months (mg/g)Degradation (%)
4°C, Dark8.98.72.2
25°C, Dark8.97.515.7
25°C, Light8.95.142.7
40°C, Dark8.94.351.7

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by compounds in Erythrina extracts.

experimental_workflow raw_material Erythrina Plant Material (e.g., Stem Bark) extraction Extraction (Solvent, Temp, Time) raw_material->extraction Grind filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Drying (Vacuum Desiccator) concentration->drying hplc_prep Sample Preparation for HPLC drying->hplc_prep Store hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis nAChR_pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Erythrina_Alkaloids Erythrina Alkaloids (e.g., this compound) Erythrina_Alkaloids->nAChR Antagonist Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Binds Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Signaling (e.g., PI3K/Akt pathway) Depolarization->Downstream TLR_pathway cluster_membrane Cell Membrane TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Erythraline Erythraline (from Erythrina) Erythraline->TAK1 Inhibits

References

Strategies to reduce off-target effects of Erythrinasinate B in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on strategies to identify, validate, and reduce potential off-target effects of Erythrinasinate B in cellular models.

This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a natural product isolated from plants of the Erythrina genus.[1] The genus is known for producing a variety of bioactive compounds, including alkaloids and flavonoids, with potential antiviral and antimicrobial properties.[1] While broad bioactivities for compounds from this genus have been reported, the specific cellular targets and the detailed mechanism of action for this compound are not well-documented in publicly available literature. Researchers using this compound should consider its effects as exploratory and perform rigorous validation to understand its activity in their specific cellular model.

Q2: I am observing unexpected or inconsistent phenotypic results with this compound. Could these be due to off-target effects?

A2: Yes, unexpected or inconsistent results are common indicators of potential off-target effects, which occur when a compound interacts with unintended biological molecules.[2] These effects are a general concern for small molecule inhibitors and can lead to misinterpretation of experimental outcomes.[2] Factors contributing to off-target effects include using high concentrations of the compound, the inherent promiscuity of the compound's chemical structure, and the specific cellular context.[2]

Q3: What are the initial steps to troubleshoot suspected off-target effects of this compound?

A3: The first step is to perform a careful dose-response experiment to determine the minimal effective concentration. Off-target effects are often more pronounced at higher concentrations.[2] In parallel, it is crucial to conduct a cytotoxicity assay to ensure that the observed phenotype is not simply a result of general cell death, which can confound your results.[2]

Q4: What are the key strategies to reduce and validate the off-target effects of this compound?

A4: Several strategies can be employed to minimize and understand off-target effects:[3]

  • Dose-Response Optimization: Use the lowest concentration of this compound that produces the desired on-target effect.

  • Orthogonal Validation: Confirm the observed phenotype using structurally unrelated compounds that are known to target the same pathway of interest.[2]

  • Genetic Validation: Use techniques like CRISPR-Cas9 to knock out the putative target of this compound. If the genetic knockout recapitulates the phenotype observed with the compound, it provides strong evidence for on-target activity.[3][4]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a common method for this.[2]

  • Proteome-Wide Profiling: Employ unbiased techniques to identify all cellular proteins that this compound interacts with.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

If you are observing high variability between replicates when treating cells with this compound, consider the following troubleshooting workflow:

G cluster_0 Troubleshooting High Variability start High Variability Observed check_conc Verify this compound Concentration and Purity start->check_conc check_protocol Review and Standardize Experimental Protocol check_conc->check_protocol If concentration is correct dose_response Perform Precise Dose-Response Curve check_protocol->dose_response If protocol is standardized cytotoxicity Run Cytotoxicity Assay (e.g., LDH, Resazurin) dose_response->cytotoxicity conclusion Identify Lowest Consistent Effective Concentration cytotoxicity->conclusion

Caption: Workflow for troubleshooting high experimental variability.

Issue 2: Phenotype Observed, but On-Target Activity is Uncertain

If this compound is producing a consistent phenotype, but you are unsure if it is due to the intended target, follow this validation workflow:

G cluster_1 Validating On-Target Activity start Consistent Phenotype Observed orthogonal Use Structurally Different Inhibitor for the Same Target start->orthogonal compare_pheno Does Orthogonal Method Recapitulate Phenotype? orthogonal->compare_pheno genetic Genetic Validation (e.g., CRISPR Knockout of Putative Target) compare_genetic Does Genetic Knockout Recapitulate Phenotype? genetic->compare_genetic target_engagement Target Engagement Assay (e.g., CETSA) binding_confirm Does this compound Bind to the Target? target_engagement->binding_confirm compare_pheno->genetic Yes off_target Suspect Off-Target Effect compare_pheno->off_target No compare_genetic->target_engagement Yes compare_genetic->off_target No on_target High Confidence in On-Target Effect binding_confirm->on_target Yes binding_confirm->off_target No

Caption: Logical workflow for validating the on-target effects of this compound.

Quantitative Data Summary

When performing dose-response and cytotoxicity experiments, structuring your data in a clear table is essential for interpretation.

Table 1: Example Dose-Response and Cytotoxicity Data for this compound

This compound Concentration (µM)Phenotypic Response (Normalized)Cell Viability (%)
0 (Vehicle)1.00100
0.10.9598
10.7595
50.5092
100.3088
250.2560
500.2440

This is example data and does not reflect actual experimental results for this compound.

Detailed Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assessment

Objective: To determine the optimal concentration of this compound that elicits a phenotypic response without causing significant cell death.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. A typical 8-point dilution series might range from 100 µM down to 0.78 µM, including a vehicle-only control.

  • Treatment: Replace the existing cell media with the media containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, qPCR for a target gene, or Western blot for a specific protein).

  • Cytotoxicity Assay: In a parallel plate, measure cell viability using a standard method such as an LDH release assay or a resazurin-based assay.[2]

  • Analysis: Plot the normalized phenotypic response and cell viability against the log of the this compound concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). The optimal concentration will be well below the CC50.

Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic knockout of the putative target protein mimics the phenotype observed with this compound treatment.[3]

Methodology:

  • gRNA Design: Design two to three different guide RNAs (gRNAs) targeting the gene of the putative protein target to minimize off-target effects of the CRISPR-Cas9 system itself.

  • Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cellular model.

  • Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Expand the clones and validate the knockout of the target protein using Western blot or Sanger sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to the wild-type cells treated with this compound and a vehicle control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its putative target protein in intact cells.[2]

Methodology:

  • Cell Treatment: Treat intact cells with a chosen concentration of this compound (based on dose-response data) and a vehicle control.

  • Heating: Aliquot the cell lysates or intact cells and heat them at a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western Blot or ELISA.[2]

  • Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A successful binding event will stabilize the target protein, resulting in a rightward shift of the melting curve compared to the control.[2]

G cluster_2 CETSA Workflow start Treat Cells with this compound or Vehicle heat Heat Aliquots at Different Temperatures start->heat lyse Lyse Cells and Separate Soluble Proteins heat->lyse quantify Quantify Target Protein in Soluble Fraction (e.g., Western Blot) lyse->quantify plot Plot Soluble Protein vs. Temperature quantify->plot analyze Analyze Curve Shift plot->analyze bound Binding Confirmed analyze->bound Shift Observed not_bound No Binding Detected analyze->not_bound No Shift

Caption: A simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Refinement of animal models for studying Erythrinasinate B efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing animal models to investigate the efficacy of Erythrinasinate B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications? this compound is a bioactive compound isolated from the Erythrina genus of plants, commonly known as "coral trees".[1] Compounds from this genus have been traditionally used for medicinal purposes in Africa, Asia, and the Americas.[2] Scientific studies have identified a range of potential therapeutic properties in related compounds, including antiviral, antimicrobial, antifungal, anti-inflammatory, and antiplasmodial activities.[1][3][4] For example, this compound has been noted for its potential hepatoprotective (liver-protecting) effects.

Q2: What are the primary challenges when using animal models for drug efficacy studies? While essential for preclinical research, animal models have inherent limitations. Key challenges include:

  • Species Differences : Physiological, genetic, and metabolic differences between animals and humans can lead to variations in drug efficacy and toxicity.

  • Lack of Translatability : Positive results in animal models do not always translate to success in human clinical trials. Many promising therapies fail in human trials despite extensive preclinical testing.

  • Disease Model Complexity : Human diseases are often complex and multifactorial. Animal models may oversimplify these conditions, failing to capture the full picture of the human disease.

  • Reproducibility : Variability in experimental procedures, environmental factors, and the genetic backgrounds of animal strains can make it difficult to reproduce findings across different studies.

Q3: How should I select an appropriate animal model for this compound research? The choice of animal model is critical and should be guided by the specific research question. Since specific models for this compound are not yet well-established, consider the following general approach:

  • Define the Therapeutic Target : Based on the known activities of Erythrina compounds (e.g., antiviral, anti-inflammatory), select a model that represents the disease of interest. For anti-inflammatory studies, a lipopolysaccharide (LPS)-induced inflammation model in mice could be relevant. For antiviral research, a model specific to the virus of interest, such as a Hepatitis B virus (HBV) transgenic mouse model, may be appropriate.

  • Consider the Compound's Mechanism : If a potential mechanism is known (e.g., inhibition of a specific signaling pathway), choose a model where this pathway is relevant to the disease pathology.

  • Review Literature for Similar Compounds : Investigate which animal models have been successfully used for other compounds with similar chemical structures or therapeutic targets.

  • Use of Mammalian Models : Mice and rats are the most common initial models due to their genetic tractability, lower cost, and ease of handling. For certain studies, other models like rabbits or guinea pigs may be necessary.

Q4: Why is it crucial to perform a Maximum Tolerated Dose (MTD) study? An MTD study is a vital preliminary step before conducting large-scale efficacy trials. Its purpose is to determine the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects. This information is critical for designing an efficacy study with a dosing regimen that is both therapeutically relevant and safe for the animals.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Issue / Question Possible Causes Recommended Solutions & Troubleshooting Steps
High variability in animal responses within the same treatment group. 1. Inconsistent drug administration (volume, technique). 2. Inherent biological differences between animals. 3. Environmental stressors (noise, cage density, light cycle). 4. Genetic drift in inbred animal colonies over time.1. Ensure all technicians use a standardized, consistent dosing technique. Normalize the dose accurately to each animal's body weight. 2. Increase the number of animals per group to improve statistical power and account for biological variability. Ensure animals are age- and sex-matched. 3. Maintain a strict light/dark cycle, adhere to cage density guidelines, and minimize noise in the facility. 4. Source animals from a reputable vendor and periodically refresh breeder colonies.
Lack of expected therapeutic efficacy in the animal model. 1. Poor Pharmacokinetics : The compound may have low bioavailability, be rapidly metabolized, or cleared too quickly to reach therapeutic concentrations. 2. Inappropriate Dosage : The dose used may be too low. 3. Incorrect Route of Administration : The chosen route (e.g., oral gavage, intraperitoneal injection) may not be optimal for absorption. 4. Model Unsuitability : The chosen animal model may not accurately reflect the human disease or the compound's mechanism of action.1. Conduct preliminary pharmacokinetic (PK) studies to analyze the absorption, distribution, metabolism, and excretion (ADME) of this compound. Consider using formulation strategies to enhance solubility or absorption. 2. Perform a dose-response study to identify an effective dose. This should be guided by your MTD study results. 3. Test alternative administration routes to see if efficacy improves. 4. Re-evaluate the animal model. Does the target pathway exist and function similarly in this species? Is the disease induction method appropriate?
Unexpected toxicity or adverse effects are observed (e.g., weight loss, lethargy). 1. Dose-Dependent Toxicity : The administered dose may be too high, exceeding the MTD. 2. Off-Target Effects : The compound may be interacting with unintended biological targets. 3. Vehicle Toxicity : The vehicle used to dissolve or suspend this compound may be causing adverse effects.1. Reduce the dose to see if toxicity is dose-dependent. Refer back to your MTD study data. 2. Conduct in vitro screening against a panel of related proteins or receptors to assess selectivity. 3. Always run a vehicle-only control group. If this group shows toxicity, a different, non-toxic vehicle must be selected. 4. Monitor animals closely and record all clinical signs of toxicity.
Results are inconsistent between different experimental cohorts or over time. 1. Changes in Gut Microbiome : The composition of the gut microbiome can metabolize drugs and influence outcomes. Diet or antibiotic use can alter it. 2. Subtle Procedural Changes : Small, undocumented changes in experimental procedures can lead to different results. 3. Animal Health Status : Underlying health issues in a new batch of animals can affect their response to treatment.1. Be aware of factors that can alter the microbiome. If feasible, characterize the microbiome of your animal cohorts. 2. Maintain rigorous, standardized protocols for all procedures. Ensure all staff are trained consistently. 3. Always source animals from a reputable vendor and allow for an adequate acclimation period before starting any experiment.

Data Presentation

Effective data presentation is crucial for interpreting experimental outcomes. All quantitative data should be summarized in clear, well-structured tables.

Table 1: Example Data from a Maximum Tolerated Dose (MTD) Study

Treatment Group (Dose, mg/kg)Route of AdministrationNumber of AnimalsMean Body Weight Change (%)Morbidity/MortalityClinical Signs of Toxicity
Vehicle ControlIP8+2.5%0/8None observed
This compound (50)IP8-1.8%0/8None observed
This compound (100)IP8-8.5%0/8Mild lethargy 1-2h post-injection
This compound (200)IP8-18.2%1/8Significant lethargy, ruffled fur
This compound (400)IP8-25.1%3/8Severe lethargy, ataxia

Table 2: Example Data from an Anti-Inflammatory Efficacy Study (LPS-Induced Model)

Treatment Group (Dose, mg/kg)NSerum TNF-α (pg/mL) (Mean ± SD)Serum IL-6 (pg/mL) (Mean ± SD)Statistical Significance (vs. LPS + Vehicle)
Naive Control825.3 ± 5.115.8 ± 4.2p < 0.001
LPS + Vehicle101250.6 ± 150.2850.4 ± 95.7-
LPS + this compound (25)10980.1 ± 135.5675.2 ± 88.1p < 0.05
LPS + this compound (50)10650.4 ± 110.8420.9 ± 70.3p < 0.01
LPS + this compound (100)10350.7 ± 98.3210.6 ± 55.4p < 0.001

Experimental Protocols & Visualizations

General Workflow for In Vivo Efficacy Studies

The following diagram outlines the critical steps for conducting a robust in vivo efficacy study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Efficacy Experiment cluster_2 Phase 3: Analysis & Conclusion A Define Research Question & Select Animal Model B IACUC Protocol Approval A->B C Source Animals & Acclimatize B->C D Perform MTD Study C->D E Randomize Animals into Groups D->E F Blinding of Investigators E->F G Administer Treatment (this compound / Vehicle) E->G H Monitor Health & Collect Data (e.g., Tumor Volume, Biomarkers) G->H I Collect Terminal Samples (Tissue, Blood) H->I J Analyze Samples (PK/PD Analysis) I->J K Statistical Analysis of Data J->K L Interpret Results & Conclude K->L

General workflow for conducting an in vivo efficacy study.
Troubleshooting Logic for Lack of Efficacy

If your experiment does not yield the expected results, use this decision tree to diagnose potential issues.

G Start No Efficacy Observed CheckDose Was a dose-response study performed based on MTD? Start->CheckDose CheckPK Were pharmacokinetic (PK) studies conducted? CheckDose->CheckPK Yes Result1 Action: Conduct dose- ranging efficacy study. CheckDose->Result1 No CheckVehicle Is the compound fully solubilized in a non-toxic vehicle? CheckPK->CheckVehicle Yes Result2 Action: Analyze ADME properties. Consider formulation changes. CheckPK->Result2 No CheckModel Is the animal model appropriate for the target? CheckVehicle->CheckModel Yes Result3 Action: Test alternative vehicles or formulation strategies. CheckVehicle->Result3 No Result4 Action: Re-evaluate model selection. Consider a different model. CheckModel->Result4 No Endpoint Potential issue is likely compound-intrinsic. CheckModel->Endpoint Yes

A troubleshooting decision tree for lack of in vivo efficacy.
Postulated Signaling Pathway Inhibition

While the specific mechanism for this compound is under investigation, research on the related alkaloid Erythraline shows it inhibits Toll-like receptor (TLR) signaling. This pathway is a plausible target for compounds from the Erythrina genus in inflammatory disease models.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 Kinase TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes Erythrina Postulated Target: Erythrina Alkaloids (e.g., Erythraline) Erythrina->TAK1 Inhibits Activity

Postulated inhibition of the TLR4 pathway by Erythrina alkaloids.

References

Overcoming challenges in the scale-up production of Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up production of Erythrinasinate B.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, work-up, and purification of this compound on a larger scale.

Section 1: Chemical Synthesis & Reaction Optimization

Question: We are observing a significant drop in yield for a key coupling reaction when moving from a 1g to a 100g scale. What are the potential causes and solutions?

Answer: A decrease in yield upon scale-up is a common challenge. Several factors could be at play:

  • Mixing and Heat Transfer: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions.[1] Ensure your overhead stirrer is appropriately sized and positioned for the vessel. Consider changing the impeller design to improve mixing efficiency. Temperature control is critical; monitor the internal reaction temperature closely and be prepared to cool the reaction if necessary.[2]

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome. A slow, controlled addition using a syringe pump, which is feasible on a small scale, may need to be adapted for larger volumes. Ensure the addition rate is scaled appropriately to maintain the desired reaction concentration and temperature profile.

  • Solvent and Reagent Quality: The quality of solvents and reagents can vary between batches, and larger quantities may introduce more impurities. Ensure all materials are of a consistent, high quality.

Question: An unexpected and difficult-to-remove impurity is forming in our main reaction. How can we identify and mitigate this?

Answer:

  • Characterization: Isolate the impurity using preparative HPLC and characterize its structure using NMR and high-resolution mass spectrometry.

  • Mechanistic Hypothesis: Once the structure is known, propose a plausible reaction mechanism for its formation. This could be a side reaction favored by prolonged reaction times, excess reagent, or elevated temperatures.

  • Process Parameter Adjustment: Based on your hypothesis, adjust the reaction parameters. This might involve:

    • Lowering the reaction temperature.

    • Reducing the equivalents of a particular reagent.

    • Decreasing the reaction time.

    • Investigating the impact of atmospheric gases by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Section 2: Work-up and Extraction

Question: We are experiencing emulsion formation during the aqueous work-up of our crude product, leading to significant product loss. How can we resolve this?

Answer: Emulsion formation is common when scaling up extractions. Here are several strategies to try:

  • Addition of Brine: Add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Solvent Modification: Try a different extraction solvent with a greater density difference from water.

  • Centrifugation: If the emulsion is persistent, a laboratory centrifuge can be used to separate the layers.

  • Filtration: Passing the emulsion through a pad of Celite® or another filter aid can sometimes break it.

Section 3: Purification and Isolation

Question: The resolution of our target compound, this compound, on our flash chromatography column has decreased significantly on a larger scale. What could be the issue?

Answer:

  • Column Packing: Improperly packed large-scale chromatography columns are a common cause of poor separation. Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels. A slurry packing method is often more effective for larger columns.

  • Loading Technique: Overloading the column with crude material will lead to broad peaks and poor separation. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase. The sample should be loaded in a minimal amount of solvent.

  • Solvent System: The optimal solvent system determined on a small scale may need to be re-optimized for a larger column. Consider running a gradient elution to improve separation.

Question: this compound appears to be degrading on the silica gel column during purification. What are our alternatives?

Answer: If this compound is sensitive to silica gel (which is acidic), consider the following:

  • Neutralized Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize its acidic sites.

  • Alternative Stationary Phases: Explore other stationary phases like alumina (B75360) (basic or neutral) or reversed-phase C18 silica.

  • Non-chromatographic methods: Depending on the physical properties of this compound, crystallization or recrystallization could be a viable, scalable purification method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: As with many complex natural products, this compound may be susceptible to degradation over time, especially when exposed to light, air, or elevated temperatures.[3] For long-term storage, it is recommended to store the compound as a solid in a tightly sealed container at -20°C, protected from light. For solutions, use freshly prepared samples and store them at low temperatures for short periods.

Q2: What is the best way to monitor the progress of a reaction involving this compound or its precursors?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Co-spot the starting material, the reaction mixture, and a co-spot of both to track the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion and the formation of any byproducts.

Q3: We are having trouble with the solubility of an intermediate in our synthetic route. What can we do?

A3: Poor solubility is a frequent challenge in the synthesis of complex organic molecules.[3] You can try a co-solvent system by adding a solvent in which the compound is more soluble. Gentle heating may also improve solubility, but be cautious of potential degradation. In some cases, changing the functional groups on the molecule to more soluble derivatives, which can be removed later in the synthesis, is a viable strategy.

Data Presentation

Table 1: Comparison of Key Parameters in Lab-Scale vs. Pilot-Scale Synthesis

ParameterLab Scale (1g)Pilot Scale (100g)Notes
Reaction Time 2 hours4 hoursSlower reagent addition and heat transfer at scale.
Yield 85%65%Potential for increased side reactions and handling losses.
Purity (crude) 90%75%Inefficient mixing may lead to more byproducts.
Purity (post-purification) >98%>98%Purification method needs to be robust to handle lower crude purity.

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Flash Column Chromatography
  • Column Selection: Choose a glass column with a diameter and height appropriate for the amount of crude material. The silica gel mass should be approximately 50-100 times the mass of the crude product.

  • Slurry Packing:

    • In a separate beaker, suspend the required amount of silica gel in the initial, least polar eluent.

    • Stir the slurry to remove air bubbles.

    • With the column's stopcock open, pour the slurry into the column in a single, continuous motion.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with the starting solvent system.

    • Increase the polarity of the eluent gradually according to the predetermined gradient.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Protocol for Assessing Compound Stability
  • Sample Preparation: Prepare multiple, identical samples of highly purified this compound.

  • Stress Conditions: Subject the samples to various conditions, such as:

    • Elevated temperature (e.g., 40°C, 60°C).

    • Exposure to UV light.

    • Exposure to air (oxygen).

    • Acidic and basic conditions (by dissolving in appropriate buffered solutions).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.

  • Analysis: Analyze the aliquots by HPLC, quantifying the peak area of this compound and any new peaks that appear due to degradation.

  • Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics and identify conditions under which the compound is unstable.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials reaction Key Coupling Reaction (100g Scale) start->reaction workup Aqueous Work-up reaction->workup chromatography Flash Chromatography workup->chromatography fractions Fraction Analysis (TLC/HPLC) chromatography->fractions evaporation Solvent Evaporation fractions->evaporation purity_check Purity & Identity Check (NMR, MS, HPLC) evaporation->purity_check final_product This compound (>98% Purity) purity_check->final_product

Caption: A typical experimental workflow for the scale-up production and purification of this compound.

troubleshooting_yield cluster_mixing Mixing & Temperature cluster_reagents Reagents & Stoichiometry start Low Yield at Scale? check_stirring Is stirring efficient? (No visible vortex/stagnant zones) start->check_stirring check_temp Is internal temperature stable? start->check_temp check_quality Are reagents high purity? start->check_quality check_addition Is addition rate controlled? start->check_addition improve_mixing Action: Improve Stirring (Larger impeller, baffles) check_stirring->improve_mixing No improve_cooling Action: Improve Cooling (Larger cooling bath, slower addition) check_temp->improve_cooling No end_node Re-run reaction at small scale with optimized parameters improve_mixing->end_node improve_cooling->end_node reagent_analysis Action: Analyze Reagents (Test new batch) check_quality->reagent_analysis No slow_addition Action: Use Syringe Pump (Or controlled addition funnel) check_addition->slow_addition No reagent_analysis->end_node slow_addition->end_node

Caption: A decision tree for troubleshooting low reaction yields during scale-up.

signaling_pathway cluster_cell Cellular Processes eryth This compound receptor Cell Surface Receptor eryth->receptor Binds and inhibits caspase3 Caspase-3 Activation receptor->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

Validating the Anticancer Activity of Erythrina Compounds in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer properties of compounds derived from the Erythrina genus, with a special focus on Erythrinasinate B and its analogs. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their validation.

While specific quantitative data on the anticancer activity of this compound is limited in publicly available research, studies on related compounds isolated from the Erythrina genus, particularly Erythrina senegalensis, provide a strong basis for comparison and highlight the therapeutic potential of this class of natural products.[1][2][3] This guide synthesizes the available information on this compound and compares it with more extensively studied compounds from the same genus, such as Alpinumisoflavone and Erythraline.

Comparative Anticancer Activity

Compounds isolated from Erythrina species have demonstrated cytotoxic effects across a range of cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, and the available data for several Erythrina compounds are summarized below.

CompoundCell LineCancer TypeIC50 ValueReference
This compound --Data not available-
Alpinumisoflavone MCF-7Breast Cancer44.92 ± 1.79% inhibition at 100 µM
LNCaPProstate CancerApoptotic cells elevated to 73.77 ± 1.00% at 160 µM
C4-2Prostate CancerApoptotic cells elevated to 54.00 ± 5.31% at 160 µM
Erythraline SiHaCervical Cancer35.25 µg/mL (~12 µM)
Hep-G2Liver CancerCytotoxic activity reported
Erythrina variegata extract (methanol) MCF-7Breast Cancer92 µg/ml
MDA-MB-231Breast Cancer143 µg/ml
Erythrina caffra extract (DCM) HeLaCervical Cancer93.82 µg/mL
MCF-7Breast Cancer144.17 µg/mL

Experimental Protocols

The validation of anticancer activity relies on a series of standardized in vitro assays. Below are the detailed methodologies for key experiments frequently cited in the study of Erythrina-derived compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated overnight to allow for attachment.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Alpinumisoflavone at 10, 20, 40, 80, 100, and 120 µM) or a vehicle control (e.g., 1.2% DMSO) for 24 and 48 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

  • Cell Preparation: Cells are seeded and treated with the test compound for a specified duration. After treatment, both floating and adherent cells are collected.

  • Staining: The collected cells are washed with PBS and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Fixation: Following treatment with the test compound, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight.

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a solution containing RNase A and the DNA-intercalating dye Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

The anticancer effects of compounds from Erythrina species are often attributed to their ability to induce apoptosis and cause cell cycle arrest by modulating key signaling pathways.

Induction of Apoptosis

Several compounds from Erythrina, including Alpinumisoflavone and Erythraline, have been shown to induce apoptosis in cancer cells. This programmed cell death is often mediated through:

  • Caspase Activation: The activation of caspase cascades, particularly caspase-3 and caspase-9, is a central mechanism.

  • Mitochondrial Pathway: Some compounds trigger the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c.

Cell Cycle Arrest

Erythraline has been observed to induce G2/M phase cell cycle arrest in SiHa cervical cancer cells. This prevents the cells from progressing through mitosis, ultimately leading to a halt in proliferation.

Modulation of Signaling Pathways

The anticancer activities of Erythrina compounds are linked to the modulation of several critical signaling pathways, including:

  • PI3K/Akt Pathway: Alpinumisoflavone has been shown to suppress the Akt signaling pathway, which is crucial for cell survival and proliferation.

  • MAPK/ERK Pathway: Some studies suggest the involvement of the MAPK/ERK pathway in the anticancer effects of these compounds.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Viability and Apoptosis Assessment cluster_2 Data Analysis cluster_3 Results cell_seeding Seed Cancer Cells in Plates treatment Treat with Erythrina Compound cell_seeding->treatment mtt_assay MTT Assay for Viability treatment->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis treatment->apoptosis_assay read_absorbance Measure Absorbance (Viability) mtt_assay->read_absorbance flow_cytometry Flow Cytometry Analysis (Apoptosis) apoptosis_assay->flow_cytometry ic50 Determine IC50 Value read_absorbance->ic50 apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant

Caption: Workflow for assessing anticancer activity.

Signaling Pathway

G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest Erythrina_Compound Erythrina Compound PI3K_Akt PI3K/Akt Pathway Erythrina_Compound->PI3K_Akt Inhibits G2M_Checkpoint G2/M Checkpoint Proteins Erythrina_Compound->G2M_Checkpoint Modulates Bax_Bcl2 Bax/Bcl-2 Regulation PI3K_Akt->Bax_Bcl2 Regulates Mitochondria Mitochondrial Disruption Bax_Bcl2->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Cycle_Arrest G2/M Arrest G2M_Checkpoint->Cell_Cycle_Arrest

Caption: Putative anticancer signaling pathways.

References

Comparative Analysis of Caffeic Acid Phenethyl Ester (CAPE) and Standard Chemotherapeutic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer properties of Caffeic Acid Phenethyl Ester (CAPE) in comparison to Doxorubicin and Paclitaxel (B517696), supported by in vitro data and detailed experimental methodologies.

Introduction

While the natural compound Erythrinasinate B has been identified within the Erythrina genus, a plant family known for its diverse bioactive molecules, there is currently a notable lack of specific data on its anticancer activities. This guide, therefore, pivots to a comprehensive comparative analysis of a structurally related and well-researched natural compound, Caffeic Acid Phenethyl Ester (CAPE). CAPE, a phenolic compound derived from honeybee propolis, has garnered significant interest in the scientific community for its potential as an anticancer agent. This report provides a detailed comparison of CAPE with two cornerstone chemotherapeutic drugs, Doxorubicin and Paclitaxel, focusing on their cytotoxic effects against various cancer cell lines, their mechanisms of action, and the experimental protocols utilized for their evaluation.

Comparative Cytotoxicity

The in vitro cytotoxic activity of CAPE, Doxorubicin, and Paclitaxel has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the IC50 values for these compounds across several cancer cell lines.

Cell LineCancer TypeCAPE IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 Breast Cancer5[1]2.5[2]3.5
MDA-MB-231 Breast Cancer14.08[3]6.602[4]0.3
A549 Lung Cancer~100[1]>20[2]>32 (3h), 9.4 (24h)[5]
HeLa Cervical Cancer-2.9[2]-
HCT116 Colorectal Cancer22.45 (24h), 12.07 (48h)[6]--
HT1080 Fibrosarcoma5[1]--
G361 Melanoma20[1]--
U2OS Osteosarcoma60[1]--

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Mechanisms of Action

The anticancer effects of CAPE, Doxorubicin, and Paclitaxel are mediated through distinct molecular mechanisms, targeting different cellular processes to induce cancer cell death.

Caffeic Acid Phenethyl Ester (CAPE)

CAPE is known to exert its anticancer effects through multiple pathways. A primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), which is crucial for the survival and proliferation of cancer cells.[7][8] By inhibiting NF-κB, CAPE can induce apoptosis (programmed cell death).[8] Furthermore, CAPE has been shown to activate DNA damage signaling pathways, leading to the upregulation of tumor suppressor proteins like p53.[9] This can result in cell cycle arrest, typically at the G1 phase, preventing cancer cells from dividing.[1]

Doxorubicin

Doxorubicin, an anthracycline antibiotic, primarily functions by intercalating into the DNA of cancer cells.[10][11][] This intercalation inhibits the progression of topoisomerase II, an enzyme that is essential for DNA replication and repair.[11] The stabilization of the topoisomerase II-DNA complex leads to DNA double-strand breaks, which triggers apoptotic pathways.[13] Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, further contributing to its cytotoxicity.[10]

Paclitaxel

Paclitaxel, a member of the taxane (B156437) family of drugs, targets the microtubules, which are essential components of the cell's cytoskeleton.[14][15] Unlike other microtubule-targeting agents that cause microtubule disassembly, paclitaxel stabilizes microtubules, preventing their normal dynamic function.[][17][18] This stabilization disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14][17]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CAPE, Doxorubicin, and Paclitaxel.

CAPE_Mechanism CAPE CAPE NFkB NF-κB Inhibition CAPE->NFkB DNA_Damage DNA Damage Signaling CAPE->DNA_Damage Apoptosis Apoptosis NFkB->Apoptosis p53 p53 Activation p53->Apoptosis CellCycleArrest G1 Cell Cycle Arrest p53->CellCycleArrest DNA_Damage->p53

Figure 1: Proposed mechanism of action for CAPE.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS DNA_Intercalation->TopoII DNA_Strand_Breaks DNA Double-Strand Breaks TopoII->DNA_Strand_Breaks Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Oxidative_Stress->Apoptosis

Figure 2: Mechanism of action for Doxorubicin.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Mechanism of action for Paclitaxel.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these anticancer agents.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of the compound A->B C 3. Incubate for a specified period (e.g., 24, 48, 72h) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G

Figure 4: General workflow for an MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of CAPE, Doxorubicin, or Paclitaxel. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[19][20][21][22]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V conjugated to a fluorescent label (like FITC) and propidium (B1200493) iodide (PI) to identify necrotic or late apoptotic cells.

Workflow:

Apoptosis_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with the compound to induce apoptosis B 2. Harvest and wash the cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Figure 5: General workflow for an Annexin V/PI assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the anticancer agent for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both.[23][24][25][26]

Conclusion

While this compound remains a compound of interest for future anticancer research, the available data is insufficient for a direct comparative analysis. In its place, this guide has provided a thorough comparison of a structurally related and well-studied natural product, Caffeic Acid Phenethyl Ester (CAPE), with the standard chemotherapeutic agents Doxorubicin and Paclitaxel. The data presented herein demonstrates that CAPE exhibits significant cytotoxic activity against a range of cancer cell lines, albeit with varying potency compared to Doxorubicin and Paclitaxel. The distinct mechanisms of action of these three compounds highlight the diverse strategies that can be employed to combat cancer. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to evaluate novel anticancer agents and further elucidate their mechanisms of action. Future studies are warranted to explore the anticancer potential of this compound and to further investigate the therapeutic applications of CAPE, both as a standalone agent and in combination with existing chemotherapies.

References

A Comparative Analysis of the Antimicrobial Activity of Erythrinasinate B Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial activity of Erythrinasinate B, a natural compound isolated from the Erythrina genus, with a selection of standard antibiotic agents. The data presented is intended to offer an objective overview of its potential as an antimicrobial agent, supported by experimental data and standardized protocols.

Data Presentation: Antimicrobial Activity Comparison

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against Staphylococcus aureus and compares it with the activity of standard antibiotics against a panel of common pathogenic bacteria and fungi.

Compound/AntibioticClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
This compound Cinnamate12.5 µg/mL Not ReportedNot ReportedNot Reported
Ampicillinβ-Lactam0.25 - 2 µg/mL2 - 8 µg/mLResistantNot Applicable
Ciprofloxacin (B1669076)Fluoroquinolone0.12 - 2 µg/mL[1]0.008 - 0.5 µg/mL0.25 - 4 µg/mL[1]Not Applicable
GentamicinAminoglycoside0.03 - 4 µg/mL0.25 - 4 µg/mL0.5 - 8 µg/mLNot Applicable
VancomycinGlycopeptide0.5 - 2 µg/mLResistantResistantNot Applicable
FluconazoleAzoleNot ApplicableNot ApplicableNot Applicable0.25 - 64 µg/mL[2]

Note: MIC values for standard antibiotics can vary depending on the specific strain and testing conditions. The ranges presented are typical values sourced from multiple studies.

Experimental Protocols

The determination of a compound's antimicrobial activity is performed through standardized laboratory procedures. The most common methods are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Materials:

    • A sterile 96-well microtiter plate.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

    • A stock solution of this compound and standard antibiotics.

    • A standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

    • The last well in the series, containing no antimicrobial agent, serves as a positive growth control. A well with broth only serves as a negative sterility control.

    • Inoculate each well (except the negative control) with 100 µL of the prepared microbial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for fungal growth.

    • The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

2. Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed after the MIC has been determined.

  • Procedure:

    • From the wells of the completed MIC assay that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile agar (B569324) plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a test compound.

Antimicrobial_Susceptibility_Workflow A Prepare Test Compound (this compound) D Serial Dilution of Compound in Microplate A->D B Culture & Standardize Microorganism E Inoculate with Microorganism B->E C Prepare Growth Medium (e.g., CAMHB) C->D D->E F Incubate (16-20h) E->F G Read MIC (Lowest concentration with no visible growth) F->G H Subculture from Clear Wells onto Agar Plates G->H I Incubate (18-24h) H->I J Determine MBC (Lowest concentration with ≥99.9% killing) I->J Antimicrobial_Mechanisms cluster_compound Erythrina Compound (e.g., this compound) cluster_bacterium Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption DNA_Synth DNA Synthesis Compound->DNA_Synth Inhibition Metabolism Energy Metabolism (ATP Production) Compound->Metabolism Interference Cell_Lysis Cell Lysis Membrane->Cell_Lysis leads to No_Replication No Replication DNA_Synth->No_Replication results in Growth_Arrest Growth Arrest Metabolism->Growth_Arrest causes

References

Erythrinasinate B: A Comparative Efficacy Analysis Against Other Bioactive Phytochemicals from Erythrina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, commonly known as coral trees, is a rich source of diverse phytochemicals with a wide range of documented pharmacological activities. Among these, Erythrinasinate B, a cinnamate (B1238496) ester, has emerged as a compound of interest. This guide provides a comparative analysis of the efficacy of this compound against other prominent phytochemicals isolated from Erythrina species, supported by available experimental data. The objective is to offer a clear, data-driven perspective for researchers and professionals in drug discovery and development.

Comparative Efficacy Data

The following table summarizes the available quantitative data on the biological activities of this compound and other selected phytochemicals from the Erythrina genus. It is important to note that direct comparative studies are limited, and the available data often comes from different experimental setups.

Phytochemical ClassCompoundBiological ActivityAssayTest Organism/Cell LineEfficacy (IC₅₀/MIC in µg/mL)Reference
Cinnamate Ester This compound Antiplasmodial SYBR Green I Plasmodium falciparum 24.4 ± 2.63
CytotoxicNot Available
Anti-inflammatoryNot Available
AntimicrobialNot Available
Alkaloids ErysodineAntiplasmodialNot specifiedP. falciparum K11.9 (6.53 µM)
CytotoxicNot specifiedJurkat cells12.6 (39 µM)[1]
ErysovineAntiplasmodialNot specifiedP. falciparum K11.2 (4.05 µM)
Flavonoids AlpinumisoflavoneAntiplasmodialNot specifiedP. falciparum1.98
CytotoxicNot specifiedVarious cancer cell lines~7-20 (mean < 25 µM)[2]
PhaseollidinAntiplasmodialNot specifiedP. falciparum1.66
CytotoxicReal-time cell analysisPC3 (prostate cancer)2.5 (8.83 µM)
ErycristagallinAntibacterialNot specifiedMRSA0.39 - 1.56[3]
Triterpenoid LupeolAntiplasmodialSYBR Green IP. falciparum41.7 ± 9.74
Oleanolic AcidCytotoxicNot specifiedVarious cancer cell lines~33 (mean 73 µM)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Antiplasmodial Assay (SYBR Green I Method)

This protocol is a common method for assessing the antiplasmodial activity of compounds against Plasmodium falciparum.

  • Parasite Culture: P. falciparum (e.g., NF54 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.

  • Assay Procedure:

    • Asynchronous parasite cultures with a parasitemia of approximately 1% and 2% hematocrit are added to a 96-well microtiter plate.

    • The serially diluted test compounds are added to the wells in triplicate. Chloroquine or artemisinin (B1665778) is used as a positive control, and wells with infected red blood cells without any compound serve as a negative control.

    • The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Quantification of Parasite Growth:

    • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

    • The plates are then thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL of buffer) is added to each well.

    • The plates are incubated in the dark at room temperature for 1-3 hours.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) or normal cell lines (e.g., HEK293) are cultured in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The medium is then replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

    • The plate is incubated for 24-72 hours.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

    • Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitric Oxide Quantification (Griess Assay):

    • After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

In Vitro Antimicrobial Assay (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, typically corresponding to a concentration of 10⁵ CFU/mL.

  • Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Visual inspection or measurement of optical density can be used to determine growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant signaling pathway in the context of anti-inflammatory research.

Experimental_Workflow_Antiplasmodial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture P. falciparum a1 Co-incubate Parasites and Compounds (72h) p1->a1 p2 Prepare Compound Dilutions p2->a1 a2 Lyse Cells and Add SYBR Green I a1->a2 d1 Measure Fluorescence a2->d1 d2 Calculate IC50 d1->d2

Workflow for the in vitro antiplasmodial SYBR Green I assay.

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Seed Cells in 96-well Plate a1 Treat Cells with Compounds (24-72h) p1->a1 p2 Prepare Compound Dilutions p2->a1 a2 Add MTT Reagent (3-4h) a1->a2 a3 Solubilize Formazan a2->a3 d1 Measure Absorbance a3->d1 d2 Calculate IC50 d1->d2

Workflow for the in vitro cytotoxicity MTT assay.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS for NO production) Nucleus->Inflammatory_Genes activates transcription of

Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Conclusion

Based on the currently available data, this compound demonstrates moderate antiplasmodial activity. However, a comprehensive comparison of its efficacy against other classes of phytochemicals from Erythrina, such as alkaloids and flavonoids, is hampered by the lack of published data on its cytotoxic, anti-inflammatory, and antimicrobial properties. The provided data indicates that certain alkaloids and flavonoids from Erythrina exhibit potent activities in these other areas. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish a more complete comparative profile against other promising compounds from this medicinally important genus. The experimental protocols and diagrams provided herein serve as a resource for researchers aiming to contribute to this field of study.

References

Structure-Activity Relationship of Cinnamic Acid Derivatives from Erythrina Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies on Erythrinasinate B and its specific analogs are not extensively available in current scientific literature. This guide provides a comparative analysis based on the biological activities of structurally related cinnamic acid esters isolated from the Erythrina genus and presents generalized experimental protocols relevant to SAR studies.

Introduction

This compound, a cinnamate (B1238496) derivative isolated from plants of the Erythrina genus, belongs to a class of compounds that have demonstrated potential anticancer properties.[1][2] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of more potent and selective therapeutic agents. This guide summarizes the available cytotoxicity data for natural analogs of this compound, provides detailed experimental methodologies for their evaluation, and visualizes key concepts and pathways pertinent to their study.

Data Presentation: Cytotoxicity of this compound Analogs

The following table presents the cytotoxic activity of two naturally occurring esters of hydroxycinnamic acids isolated from Erythrina caffra. These compounds, n-hexacosanyl isoferulate and tetradecyl isoferulate, can be considered natural analogs of this compound and provide preliminary insights into the SAR of this compound class. The data is presented as IC50 values, which is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineIC50 (µg/mL)Reference
n-hexacosanyl isoferulateMCF-7 (Breast)58.84[3]
HeLa (Cervical)146.6[3]
tetradecyl isoferulateMCF-7 (Breast)123.62[3]
5-fluorouracil (Control)MCF-7 (Breast)Not provided[3]

Note: Lower IC50 values indicate greater potency. The data suggests that the length of the alkyl chain in these cinnamic acid esters may influence their cytotoxic activity.

Experimental Protocols

This protocol describes a general method for the synthesis of cinnamic acid esters via Fischer esterification.[4][5][6]

Materials:

  • trans-Cinnamic acid or a substituted derivative

  • An appropriate alcohol (e.g., ethanol, propanol, butanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds (this compound analogs) in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Western blotting can be used to investigate the effect of this compound analogs on key proteins in signaling pathways like NF-κB.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the protein lysates (20-40 µg) by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Analysis & Refinement Synthesis Analog Synthesis Purification Purification Synthesis->Purification Characterization Structure Elucidation (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Test Compounds IC50 IC50 Determination Cytotoxicity->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis Activity Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Design New Analogs

Caption: General workflow for structure-activity relationship (SAR) studies.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1 TNFR TNFR / IL-1R TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: The canonical NF-κB signaling pathway.

References

A Meta-analysis of the Therapeutic Potential of Erythrina Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive meta-analysis of the therapeutic potential of compounds derived from the Erythrina genus, a plant species rich in bioactive alkaloids and flavonoids.[1][2] Intended for researchers, scientists, and drug development professionals, this document synthesizes quantitative data from numerous studies to offer an objective comparison of the performance of Erythrina compounds against various therapeutic targets. The guide details experimental protocols for key assays and visualizes critical signaling pathways to support further research and development.

The genus Erythrina is a source of diverse phytochemicals, with alkaloids and flavonoids being the most prominent bioactive constituents.[1] These compounds have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][3][4] This guide focuses on the quantitative aspects of these activities to facilitate a comparative understanding of the therapeutic potential of Erythrina-derived compounds.

Comparative Analysis of Therapeutic Efficacy

The therapeutic potential of Erythrina compounds has been quantified across various studies, primarily through the determination of Minimum Inhibitory Concentration (MIC) for antibacterial activity and half-maximal inhibitory concentration (IC50) for anticancer, anti-inflammatory, and antioxidant activities.

Flavonoids from Erythrina species have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[5][6] The MIC values for several purified compounds are summarized below.

CompoundBacterial StrainMIC (µg/mL)Source SpeciesReference
Eryvarin DStaphylococcus aureus4Erythrina fusca[7]
SandwicensinS. aureus8E. fusca[7]
ScandenoneS. aureus8E. fusca[7]
Lonchocarpol AS. aureus6.25Erythrina sp.[7]
Lonchocarpol AEnterococcus faecalis6.25Erythrina sp.[7]
Lonchocarpol ABacillus subtilis3.125Erythrina sp.[7]
LupinifolinS. aureus6.25Erythrina sp.[7]
Abyssinone V-4'-O-methyl etherVarious bacteria3.9 - 125Erythrina caffra[5][6]
6,8-diprenylgenisteinVarious bacteria3.9 - 125E. caffra[5][6]
AlpinumisoflavoneVarious bacteria3.9 - 125E. caffra[5][6]
BurttinoneVarious bacteria3.9 - 125E. caffra[5][6]
Erybraedin AS. aureus3.9E. caffra[6]
PhaseollidinS. aureus10Erythrina lysistemon[8]

Erythrina-derived alkaloids and flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values from several studies are presented below.

Compound/ExtractCell LineIC50 (µg/mL)Source SpeciesReference
ErythralineSiHa (Cervical Cancer)35.25Erythrina velutina[9]
Dichloromethane ExtractHeLa (Cervical Cancer)93.82Erythrina caffra[10]
Dichloromethane ExtractMCF-7 (Breast Cancer)144.17E. caffra[10]
n-hexacosanyl isoferulateMCF-7 (Breast Cancer)58.8E. caffra[10]
n-hexacosanyl isoferulateHeLa (Cervical Cancer)146.6E. caffra[10]
Tetradecyl isoferulateMCF-7 (Breast Cancer)123.62E. caffra[10]
Methanol ExtractMCF-7 (Breast Cancer)92Erythrina variegata[11]
Methanol ExtractMDA-MB-231 (Breast Cancer)143E. variegata[11]

Extracts and isolated compounds from Erythrina have shown potent anti-inflammatory and antioxidant activities.

Compound/ExtractAssayIC50 (µg/mL)Source SpeciesReference
Ethanolic ExtractCOX-2 Inhibition9.27Erythrina variegata[12][13]
Ethanolic ExtractNitric Oxide Production47.1E. variegata[12][13]
LupinifolinDPPH Radical Scavenging128.64Erythrina crista-galli[3]
ErythralineDPPH Radical Scavenging182.5E. crista-galli[14]
8-oxoerythralineDPPH Radical Scavenging868.2E. crista-galli[14]

Experimental Protocols

A generalized overview of the experimental methodologies cited in the analyzed studies is provided below.

Antibacterial Activity Assay (Microbroth Dilution)
  • Bacterial Strains: Standard strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 8739) and clinical isolates are used.

  • Culture Preparation: Bacteria are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The turbidity is adjusted to match the 0.5 McFarland standard.

  • Compound Preparation: Erythrina compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate.

  • Inoculation and Incubation: The bacterial suspension is added to each well. The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) are used.

  • Cell Culture: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the Erythrina compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment and Stimulation: Cells are pre-treated with different concentrations of Erythrina compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value for the inhibition of NO production is determined.

Signaling Pathways and Mechanisms of Action

Erythrina compounds exert their therapeutic effects through the modulation of various signaling pathways.

Anticancer Signaling Pathway

Erythraline, an alkaloid from Erythrina velutina, induces caspase-independent apoptosis and G2/M cell cycle arrest in cervical cancer cells.[9] This is often associated with the modulation of key cancer-related signaling pathways such as PI3K/Akt and MAPK/ERK.

anticancer_pathway Erythraline Erythraline PI3K_Akt PI3K/Akt Pathway Erythraline->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Erythraline->MAPK_ERK Inhibits Apoptosis_Proteins Apoptosis-related Proteins PI3K_Akt->Apoptosis_Proteins Regulates Proliferation Cancer Cell Proliferation PI3K_Akt->Proliferation Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) MAPK_ERK->Cell_Cycle_Proteins Regulates MAPK_ERK->Proliferation G2_M_Arrest G2/M Phase Cell Cycle Arrest Cell_Cycle_Proteins->G2_M_Arrest Apoptosis Caspase-Independent Apoptosis Apoptosis_Proteins->Apoptosis G2_M_Arrest->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Caption: Putative anticancer signaling pathway of Erythraline.

Anti-inflammatory Signaling Pathway

Phenolic compounds from Erythrina can suppress pro-inflammatory signaling pathways such as MAPK, AP-1, and NF-κB, leading to reduced production of inflammatory mediators.[4][15]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Inflammatory_Stimuli->MAPK NFkB NF-κB Inflammatory_Stimuli->NFkB Erythrina_Phenols Erythrina Phenolic Compounds Erythrina_Phenols->MAPK Inhibits Erythrina_Phenols->NFkB Inhibits AP1 AP-1 MAPK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α) AP1->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Anti-inflammatory signaling pathway of Erythrina phenolic compounds.

Neuroprotective Mechanism of Action

Alkaloids from Erythrina mulungu act as potent inhibitors of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[16] This inhibition is a potential mechanism for their observed anxiolytic and other CNS effects.

neuroprotective_mechanism Erythrina_Alkaloids Erythrina Alkaloids (e.g., (+)-Erythravine) nAChR Neuronal Nicotinic Acetylcholine Receptor (α4β2 subtype) Erythrina_Alkaloids->nAChR Inhibits Neuronal_Excitation Neuronal Excitation nAChR->Neuronal_Excitation Mediates CNS_Effects CNS Effects (e.g., Anxiolysis) Neuronal_Excitation->CNS_Effects Contributes to

Caption: Neuroprotective mechanism of Erythrina alkaloids via nAChR inhibition.

General Experimental Workflow

The general workflow for the screening and evaluation of Erythrina compounds is depicted below.

experimental_workflow Plant_Material Erythrina Plant Material (e.g., Bark, Leaves) Extraction Extraction (e.g., Ethanolic, Dichloromethane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation & Isolation (Chromatography) Crude_Extract->Fractionation Pure_Compounds Pure Compounds Fractionation->Pure_Compounds Bioassays In Vitro Bioassays (Antibacterial, Anticancer, etc.) Pure_Compounds->Bioassays Data_Analysis Data Analysis (MIC, IC50) Bioassays->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General experimental workflow for the evaluation of Erythrina compounds.

References

Interspecies Comparison of Erythrinasinate B Production in Erythrina: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Presence of Erythrinasinate B in Erythrina Species

This compound has been identified in several Erythrina species. The seminal work by Fomum, Ayafor, and Wandji in 1986 first reported the isolation of this compound from the stem bark of three distinct species.[1][2] While the specific yields were not detailed in readily accessible literature, a systematic review on compounds from Erythrina senegalensis indicates that the yield of various metabolites from this plant can range from 0.12 mg/kg to 67 mg/kg of dried plant material. This provides a potential, albeit broad, reference range for the expected yield of compounds like this compound.

Species Plant Part This compound Presence Reference
Erythrina senegalensisStem BarkIdentified[1][2]
Erythrina excelsaStem BarkIdentified[1]
Erythrina mildbraediiStem BarkIdentified[1]

Experimental Protocols

The following sections detail a generalized yet comprehensive methodology for the extraction, isolation, and quantification of this compound from Erythrina plant material, based on established protocols for Erythrina alkaloids and similar secondary metabolites.

Plant Material Collection and Preparation
  • Collection: Collect fresh stem bark from the desired Erythrina species.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical mill.

Extraction of Crude Alkaloid Fraction
  • Defatting (Optional but Recommended): Macerate the powdered plant material in n-hexane for 24-48 hours at room temperature to remove fats and waxes. Discard the hexane (B92381) extract.

  • Methanol (B129727) Extraction: Air-dry the defatted plant material and then extract exhaustively with methanol (95%) by maceration or Soxhlet extraction for 48-72 hours.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude methanolic extract in 5% aqueous hydrochloric acid (HCl).

    • Filter the acidic solution to remove non-alkaloidal material.

    • Wash the acidic solution with dichloromethane (B109758) or chloroform (B151607) to remove neutral and weakly acidic compounds.

    • Basify the aqueous acidic layer to pH 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.

    • Extract the basified solution exhaustively with a mixture of dichloromethane and methanol (e.g., 95:5 v/v).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the organic extract under reduced pressure to yield the crude alkaloid fraction.

Isolation and Purification of this compound
  • Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with chloroform and gradually increasing the polarity with methanol (e.g., chloroform -> chloroform-methanol mixtures of increasing polarity).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol, 9:1 v/v) and visualizing with Dragendorff's reagent.

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • Pool fractions containing compounds with similar TLC profiles to this compound.

    • Further purify the target fractions using pTLC or preparative HPLC to isolate pure this compound.

Quantification of this compound
  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution system of acetonitrile (B52724) and water (both containing a small percentage of an ion-pairing agent like trifluoroacetic acid, e.g., 0.1%) is commonly employed.

    • Detection: UV detection at a wavelength determined by the UV spectrum of a purified this compound standard.

    • Quantification: Prepare a calibration curve using a purified standard of this compound of known concentrations. Calculate the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

Mandatory Visualization

experimental_workflow start Plant Material (Erythrina Stem Bark) prep Drying and Grinding start->prep extraction Methanolic Extraction prep->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base concentration2 Concentration of Organic Layer acid_base->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids column_chroma Silica Gel Column Chromatography crude_alkaloids->column_chroma fractions Fraction Collection and TLC Monitoring column_chroma->fractions purification Preparative TLC or HPLC fractions->purification pure_compound Pure this compound purification->pure_compound hplc_analysis Quantitative HPLC Analysis pure_compound->hplc_analysis data Quantification Data hplc_analysis->data

Caption: Experimental workflow for the isolation and quantification of this compound.

biosynthetic_pathway tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_hpaa 4-Hydroxyphenylacetaldehyde tyrosine->four_hpaa norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine four_hpaa->norcoclaurine norreticuline (S)-Norreticuline norcoclaurine->norreticuline oxidative_coupling Intramolecular Oxidative Coupling norreticuline->oxidative_coupling erysodienone Erysodienone oxidative_coupling->erysodienone other_alkaloids Other Erythrina Alkaloids erysodienone->other_alkaloids

References

Erythrinasinate B: A Comparative Safety and Toxicity Profile Against Established Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the safety and toxicity profile of Erythrinasinate B, a natural compound isolated from the Erythrina genus, is presented here against three well-established natural products: paclitaxel (B517696), curcumin (B1669340), and artemisinin (B1665778). This guide is intended for researchers, scientists, and drug development professionals, providing a data-driven overview to inform future research and development.

While preclinical data on this compound is still emerging, this comparison leverages available in vitro cytotoxicity data and situates it within the context of the known toxicological profiles of widely used natural compounds.

Quantitative Comparison of Cytotoxicity and Acute Toxicity

To provide a clear and objective comparison, the following table summarizes the available quantitative data for this compound and the selected benchmark natural products. It is important to note that the data for this compound is limited, and further studies are required for a comprehensive safety assessment.

CompoundIn Vitro Cytotoxicity (IC50)Acute Toxicity (LD50)Key Toxicities
This compound 24.4 ± 2.63 µM (Cell line and context require confirmation from the original study)Data not availableData not available
Paclitaxel ~2.5-7.5 nM (various human tumor cell lines)Intravenous (mice): 12-19.5 mg/kg[1][2]Bone marrow suppression, hypersensitivity reactions, peripheral neuropathy.[1]
Curcumin >100 µM (non-cancerous cell lines)Oral (mice): >2000 mg/kg; Oral (rats): 5 g/kgGenerally recognized as safe (GRAS); high doses may cause gastrointestinal upset.
Artemisinin Varies by derivative and cell line (often in the µM range)Oral (rats, in combination with hydroxychloroquine): 3119 mg/kg[1]Generally well-tolerated; gastrointestinal effects are most common.

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD50 (lethal dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Experimental Methodologies

The data presented in this guide are derived from standard toxicological and pharmacological assays. Below are detailed protocols for key experiments typically used to determine the safety and toxicity profile of natural compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, paclitaxel, curcumin, artemisinin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Acute Toxicity Assessment: LD50 Determination

The acute oral toxicity test is used to determine the median lethal dose (LD50) of a substance after a single oral administration. The Up-and-Down Procedure (UDP) is a method that uses fewer animals to estimate the LD50.

Protocol (Up-and-Down Procedure):

  • Animal Selection: Use a single sex of a rodent species (e.g., female rats).

  • Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available data or a sighting study.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.

  • Endpoint: The test is stopped when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50 with a certain level of confidence.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Apoptosis Assessment: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the toxicity of a compound is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for cytotoxicity screening and a simplified representation of a common toxicity-related signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Screening cluster_invivo In Vivo Toxicity Testing start Compound Library assay MTT Assay on Cancer & Normal Cell Lines start->assay ic50 Determine IC50 Values assay->ic50 selectivity Calculate Selectivity Index (IC50 normal / IC50 cancer) ic50->selectivity apoptosis Apoptosis Assay (Annexin V/PI) selectivity->apoptosis For selective compounds pathway Identify Affected Signaling Pathways apoptosis->pathway ld50 Acute Toxicity Study (LD50 Determination) pathway->ld50 Promising candidates histopath Histopathology of Organs ld50->histopath

Caption: Experimental workflow for assessing the cytotoxicity and toxicity of natural products.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade stimulus This compound (or other cytotoxic agent) bcl2 Bcl-2 Family (Bax, Bak, Bcl-2) stimulus->bcl2 regulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c promotes apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Executioner Caspases (Caspase-3, -6, -7) apoptosome->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

Discussion

The preliminary in vitro data for this compound suggests a cytotoxic potential. However, without a confirmed context for the reported IC50 value, a direct comparison to the potent anticancer agent paclitaxel or the generally non-toxic curcumin is premature. The available LD50 data for curcumin and artemisinin indicate a wide safety margin for acute oral toxicity. In contrast, paclitaxel exhibits significant toxicity at much lower doses, particularly when administered intravenously, highlighting its potent but more toxic nature.

Further research is imperative to fully characterize the safety and toxicity profile of this compound. This should include determining its IC50 against a panel of both cancerous and non-cancerous cell lines, conducting in vivo acute and chronic toxicity studies to establish LD50 values and identify potential target organs of toxicity, and elucidating the molecular pathways through which it exerts its effects.

This comparative guide serves as a foundational resource for researchers, emphasizing the need for rigorous and standardized toxicological evaluation of novel natural products. The provided experimental protocols and workflow diagrams offer a framework for such investigations.

References

Safety Operating Guide

Erythrinasinate B proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal Procedures for Erythrosin B

Important Note: Initial searches for "Erythrinasinate B" did not yield specific safety data sheets (SDS) or disposal procedures. The information predominantly available is for Erythrosin B , a widely used red dye. This guide pertains to Erythrosin B. If you are working with a different compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for proper guidance.

This document provides essential safety and logistical information for the proper disposal of Erythrosin B, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling Erythrosin B, it is crucial to be aware of its potential hazards. It is harmful if swallowed and is toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU)[2][3].

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure. Handle with gloves, which must be inspected prior to use[2][3].

  • Respiratory Protection: If dust is generated, use a particulate respirator. Recommendations are based on standards like DIN EN 143 and DIN 14387.

Step-by-Step Disposal Protocol

Waste material must be disposed of in accordance with national and local regulations.

  • Do Not Dispose Down the Drain: Erythrosin B is toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment. Do not let the product enter drains.

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Waste Collection:

    • For unused or surplus material, it should be offered to a licensed disposal company. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.

    • Keep in suitable, closed, and labeled containers for disposal.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Spill Cleanup Procedures

Minor Spills (Dry):

  • Clean up spills immediately.

  • Avoid generating dust.

  • Use dry clean-up procedures such as sweeping, shoveling, or vacuuming (with an explosion-proof machine).

  • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.

Major Spills:

  • Alert personnel in the area and contact emergency responders, informing them of the location and nature of the hazard.

  • Wear appropriate personal protective equipment, including protective clothing.

  • Prevent the spillage from entering drains or water courses.

  • Recover the product wherever possible and place it in a suitable container for disposal.

Chemical and Physical Properties of Erythrosin B

PropertyValue
Molecular Formula C20H6I4Na2O5
Molar Mass 879.86 g/mol
Appearance Dark red to brown fine powder
Melting Point 300 °C / 572 °F
Flash Point 182 °C / 359.6 °F (closed cup)
Water Solubility Soluble
pH 6.4 (@ 30.3°C)

Disposal Decision Workflow

start Start: Chemical Waste Disposal sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (e.g., Aquatic Toxicity for Erythrosin B) sds->identify_hazards local_regulations Consult Local/Institutional Disposal Regulations identify_hazards->local_regulations drain_disposal Is Drain Disposal Permitted? local_regulations->drain_disposal collect_waste Collect in a Labeled, Sealed Container drain_disposal->collect_waste No end End: Proper Disposal drain_disposal->end Yes (Not for Erythrosin B) contact_ehs Contact Environmental Health & Safety (EHS) for Pickup/Guidance collect_waste->contact_ehs contact_ehs->end no No yes Yes

Caption: Chemical Waste Disposal Decision Flowchart.

References

Personal protective equipment for handling Erythrinasinate B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Erythrinasinate B

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidelines are based on general best practices for handling potentially hazardous chemical compounds, such as potent alkaloids, and should be considered a baseline for ensuring laboratory safety. Researchers must exercise caution and handle this compound as a substance of unknown toxicity.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. Given the unknown hazard profile of this compound, a comprehensive approach to PPE is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommended EquipmentJustification & Best Practices
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves.Prevents skin contact. Inspect gloves for tears before use. Change outer gloves every 30-60 minutes or immediately upon contamination.[1]
Body Protection Disposable, solid-front gown with a back closure made of non-absorbent material (e.g., polyethylene-coated polypropylene).[1]Protects against splashes and contamination of personal clothing. Long sleeves with tight-fitting cuffs are essential.
Eye and Face Protection Chemical safety goggles and a face shield.[1]Provides protection against splashes and airborne particles. Eyeglasses are not a substitute for safety goggles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Required when handling powders or if aerosols may be generated.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

Preparation and Pre-Handling
  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Material Assembly: Before starting, gather all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled waste containers.

  • PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection, eye and face protection, and finally, outer gloves.

Handling and Experimentation
  • Weighing and Transfer: Handle solid this compound with extreme care to minimize dust generation. Use a spatula for transfers. Weighing should be performed within a containment system like a glove box or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the compound, add solvents slowly to avoid splashing. All procedures should be performed within the designated ventilated enclosure.

  • General Conduct: Avoid eating, drinking, or smoking in the laboratory area.

Post-Handling and Cleanup
  • Decontamination: Thoroughly clean all equipment and the work area after use with an appropriate solvent.

  • PPE Removal: Remove PPE in the reverse order of donning to prevent self-contamination (outer gloves, face shield, gown, inner gloves, eye protection, and respirator).

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Hazardous Waste: All materials contaminated with this compound, including unused compounds, solutions, contaminated PPE (gloves, gowns), and labware (pipette tips, tubes), must be segregated into a clearly labeled hazardous waste container.

  • Sharps: Needles and other sharp objects must be disposed of in a designated sharps container.

Disposal Procedure
  • In-Lab Collection: Store the sealed hazardous waste container in a designated, secure area away from general lab traffic.

  • Institutional Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Scratch out all personal information on any prescription labels before disposing of the empty container.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep1 Designate Work Area (Fume Hood / BSC) prep2 Assemble Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Transfer (in containment) prep3->handle1 Proceed to Handling handle2 Prepare Solutions handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 Experiment Complete disp1 Segregate Contaminated Waste handle3->disp1 Generate Waste clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp3 Dispose via Institutional Protocol clean3->disp3 Final Step disp2 Store in Labeled Hazardous Waste Container disp1->disp2 disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythrinasinate B
Reactant of Route 2
Reactant of Route 2
Erythrinasinate B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.